Technical Documentation Center

Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate
  • CAS: 1955564-52-9

Core Science & Biosynthesis

Foundational

What is the chemical structure of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate

Abstract This technical guide provides a comprehensive overview of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate, a heterocyclic compound with potential applications in pharmaceutical research and development. The docum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate, a heterocyclic compound with potential applications in pharmaceutical research and development. The document elucidates the chemical structure, physicochemical properties, and a plausible synthetic pathway for this molecule. Furthermore, it explores the broader context of morpholine-containing compounds in medicinal chemistry, highlighting their established biological activities and therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking detailed information on this specific chemical entity and its relevance in the field.

Chemical Identity and Structure

Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is the sodium salt of (E)-3-methyl-4-(morpholin-4-yl)but-2-enoic acid. The presence of the morpholine ring, a privileged scaffold in medicinal chemistry, suggests its potential for biological activity.

Systematic Name: Sodium (E)-3-methyl-4-(morpholin-4-yl)but-2-enoate

Synonyms:

  • sodium (E)-3-methyl-4-morpholinobut-2-enoate[1]

Key Identifiers:

  • CAS Number: 1955564-52-9[1][2][3][4]

  • Molecular Formula: C₉H₁₄NNaO₃[2][3][4]

  • Molecular Weight: 207.20 g/mol [2][3][4]

  • InChI Key: PRTPIQPXJZVFMA-WVLIHFOGSA-M[1]

The chemical structure of the anionic component, (E)-3-methyl-4-(morpholin-4-yl)but-2-enoate, is characterized by a but-2-enoate backbone. A methyl group is substituted at the C3 position, and a morpholin-4-yl group is attached to the C4 position. The "(E)" designation indicates that the higher priority groups on the double bond (the carboxylate and the morpholinomethyl group) are on opposite sides.

Caption: 2D structure of the (E)-3-methyl-4-(morpholin-4-yl)but-2-enoate anion.

Physicochemical Properties

PropertyEstimated Value/InformationSource/Justification
Physical Form Powder[1]
Solubility Expected to be soluble in water and polar protic solvents.The ionic nature of the sodium salt and the presence of the polar morpholine and carboxylate groups suggest good aqueous solubility. Morpholine itself is miscible with water.[5]
pKa (of conjugate acid) 4.0 - 5.0The pKa of the conjugate acid, (E)-3-methyl-4-(morpholin-4-yl)but-2-enoic acid, is estimated based on typical values for α,β-unsaturated carboxylic acids.
Basicity (of morpholine nitrogen) The morpholine nitrogen is basic, but less so than piperidine due to the electron-withdrawing effect of the ether oxygen.[6]

Proposed Synthesis Pathway

A specific, peer-reviewed synthesis protocol for Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is not currently published. However, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles. The proposed pathway involves a two-step process: a Horner-Wadsworth-Emmons reaction to construct the α,β-unsaturated ester backbone, followed by saponification to yield the final sodium salt.

Proposed Synthesis of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate morpholinoacetaldehyde Morpholinoacetaldehyde step1 Step 1: Horner-Wadsworth-Emmons Reaction morpholinoacetaldehyde->step1 phosphonate Triethyl 2-phosphonopropionate phosphonate->step1 base1 Base (e.g., NaH, NaOEt) base1->step1 ester Ethyl (E)-3-methyl-4-(morpholin-4-yl)but-2-enoate step2 Step 2: Saponification ester->step2 naoh NaOH(aq) naoh->step2 hcl HCl(aq) (for workup) product Sodium (E)-3-methyl-4-(morpholin-4-yl)but-2-enoate step1->ester Forms (E)-alkene step2->product

Caption: Proposed two-step synthesis pathway.

Step 1: Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the synthesis of α,β-unsaturated esters, with a strong preference for the formation of the (E)-isomer.[7][8] This makes it an ideal choice for establishing the stereochemistry of the target molecule.

  • Reactants:

    • Morpholinoacetaldehyde

    • Triethyl 2-phosphonopropionate

    • A suitable base (e.g., sodium hydride, sodium ethoxide)

  • Plausible Protocol:

    • Triethyl 2-phosphonopropionate is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF).

    • The solution is cooled in an ice bath, and a base (e.g., sodium hydride) is added portion-wise to generate the phosphonate carbanion.

    • A solution of morpholinoacetaldehyde in THF is then added dropwise to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

    • The reaction is quenched with water, and the product, ethyl (E)-3-methyl-4-(morpholin-4-yl)but-2-enoate, is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

The primary advantage of the HWE reaction over the traditional Wittig reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification.[7][9]

Step 2: Saponification

Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt and an alcohol.[1][10][11]

  • Reactants:

    • Ethyl (E)-3-methyl-4-(morpholin-4-yl)but-2-enoate

    • Aqueous sodium hydroxide (NaOH)

  • Plausible Protocol:

    • The ethyl ester from Step 1 is dissolved in a suitable solvent mixture, such as ethanol and water.

    • An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux.

    • The reaction progress is monitored by TLC until all the starting ester has been consumed.

    • The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

    • The resulting aqueous solution contains the sodium salt of the desired product. The product can be isolated by evaporation of the water or by precipitation upon addition of a less polar solvent.

Spectroscopic Analysis (Predicted)

While experimental spectroscopic data for this specific compound is not available, a prediction of the key signals in its ¹H and ¹³C NMR spectra can be made based on its structure.

¹H NMR (Predicted, in D₂O):

  • δ ~1.9-2.1 ppm (singlet, 3H): Methyl protons at the C3 position.

  • δ ~3.2-3.4 ppm (triplet, 4H): Methylene protons of the morpholine ring adjacent to the nitrogen.

  • δ ~3.6-3.8 ppm (triplet, 4H): Methylene protons of the morpholine ring adjacent to the oxygen.

  • δ ~3.5-3.7 ppm (singlet, 2H): Methylene protons at the C4 position.

  • δ ~5.8-6.0 ppm (singlet, 1H): Vinylic proton at the C2 position.

¹³C NMR (Predicted, in D₂O):

  • δ ~20-25 ppm: Methyl carbon at the C3 position.

  • δ ~50-55 ppm: Methylene carbons of the morpholine ring adjacent to the nitrogen.

  • δ ~65-70 ppm: Methylene carbons of the morpholine ring adjacent to the oxygen.

  • δ ~55-60 ppm: Methylene carbon at the C4 position.

  • δ ~120-125 ppm: Vinylic carbon at the C2 position.

  • δ ~140-145 ppm: Vinylic carbon at the C3 position.

  • δ ~170-175 ppm: Carboxylate carbon.

Applications in Drug Development

While there is no specific information on the biological activity or applications of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate, the presence of the morpholine moiety is of significant interest to medicinal chemists. The morpholine ring is a common structural feature in many approved and experimental drugs due to its favorable physicochemical and metabolic properties.[6]

Key Roles of the Morpholine Scaffold:

  • Improved Pharmacokinetics: The morpholine ring can enhance the aqueous solubility and metabolic stability of a drug candidate, leading to improved pharmacokinetic profiles.[6][12]

  • Modulation of Biological Activity: The morpholine nitrogen can act as a hydrogen bond acceptor, and the overall ring structure can participate in van der Waals interactions with biological targets.[5] This can lead to a wide range of biological activities, including:

    • Anticancer[8]

    • Anti-inflammatory[13]

    • Antimicrobial[5]

    • Central Nervous System (CNS) activity[9][14][15]

  • Versatile Synthetic Handle: The secondary amine of the morpholine ring provides a convenient point for chemical modification, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Given the prevalence of the morpholine scaffold in bioactive molecules, Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate represents a potentially valuable building block or lead compound for the development of new therapeutic agents.

Conclusion

Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is a well-defined chemical entity with potential for further investigation in the field of drug discovery and development. This guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, and a scientifically sound synthetic strategy. The established importance of the morpholine scaffold in medicinal chemistry underscores the potential of this compound as a subject for future research into its biological activities.

References

  • BenchChem. (2025).
  • BenchChem. (2026). A Comparative Guide to the Synthesis of α,β- Unsaturated Aldehydes: (Triphenylphosphoranylidene)acetaldehyde vs. Horner-Wadsworth-Emmons Reagents. BenchChem.
  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • Morpholine. (2024). In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025, September 12). Morpholine (CAS: 110-91-8)
  • Horner–Wadsworth–Emmons reaction. (2024). In Wikipedia. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Morpholine – Knowledge and References.
  • IOPscience. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • Sigma-Aldrich. (n.d.). sodium 3-methyl-4-(morpholin-4-yl)
  • Master Organic Chemistry. (2022, October 27).
  • OpenStax. (2023, September 20). 21.6 Chemistry of Esters.
  • ChemRadar. (n.d.). Sodium 3-methyl-4-(morpholin-4-yl)
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.
  • ChemRadar. (2026, March 28). Sodium 3-methyl-4-(morpholin-4-yl)
  • ChemRadar. (2026, March 29). Sodium 3-methyl-4-(morpholin-4-yl)

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate

Executive Summary Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is a highly versatile, functionalized building block widely utilized in medicinal chemistry and advanced organic synthesis. Featuring a morpholine pharmaco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is a highly versatile, functionalized building block widely utilized in medicinal chemistry and advanced organic synthesis. Featuring a morpholine pharmacophore tethered to an α,β -unsaturated carboxylate system, this compound serves as a critical intermediate in the development of targeted therapeutics, particularly kinase inhibitors[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic properties, providing a deep dive into the causality behind its structural dynamics, handling protocols, and its integration into complex drug discovery workflows.

Physicochemical Profiling & Structural Dynamics

Understanding the physical state of this compound is essential for optimizing reaction conditions. The free acid form—3-methyl-4-(morpholin-4-yl)but-2-enoic acid—contains both a basic tertiary amine (morpholine, pKa ~8.3) and a carboxylic acid (pKa ~4.5). Under neutral conditions, it exists predominantly as a zwitterion. This zwitterionic dipole severely limits its solubility in organic solvents and complicates isolation.

Converting the free acid to its sodium salt (Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate) neutralizes this dipole[1]. The resulting salt is a stable, crystalline solid that is readily soluble in polar protic solvents and highly reactive in subsequent amide coupling reactions, bypassing the handling bottlenecks of the free amino acid.

Quantitative Physicochemical Data
PropertyValue
Compound Name Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate
Molecular Formula C9H14NNaO3
Molecular Weight 207.20 g/mol
Key Pharmacophores Morpholine ring, α,β -unsaturated carboxylate
Physical State Solid (typically white to off-white crystalline powder)
Solubility Profile Highly soluble in H2​O and MeOH; Insoluble in non-polar organics
Storage Conditions Hygroscopic; store under inert atmosphere (Argon/N2) at 2-8°C

Mechanistic Utility in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in drug development, frequently incorporated to enhance aqueous solubility, modulate membrane permeability, and establish precise target interactions[2]. In the context of kinase inhibition (such as the PI3K/AKT/mTOR pathway), the oxygen atom of the morpholine ring frequently acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of hinge region residues, such as Val882 in PI3K[3].

Simultaneously, the but-2-enoate moiety provides a rigid, unsaturated linker that can lock the molecule into a bioactive conformation or serve as a Michael acceptor for targeted covalent inhibition.

PI3K_mTOR_Pathway API Morpholine-Derived Inhibitor PI3K PI3K (Val882 Hinge) API->PI3K H-Bond (Morpholine O) RTK Receptor Tyrosine Kinase (e.g., EGFR) RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR Complex AKT->mTOR Survival Tumor Cell Survival & Proliferation mTOR->Survival

Inhibitory mechanism of morpholine derivatives targeting the PI3K/AKT/mTOR signaling cascade.

Experimental Workflows: Synthesis and Application

Protocol 1: Synthesis and Isolation of the Sodium Salt

To utilize this compound effectively, it must be synthesized and isolated under strictly controlled conditions to prevent hydration.

  • Dissolution : Suspend 3-methyl-4-(morpholin-4-yl)but-2-enoic acid (1.0 eq) in anhydrous methanol under an argon atmosphere.

  • Neutralization : Add sodium methoxide (NaOMe) (1.0 eq) dropwise at 0°C.

    • Causality: NaOMe in anhydrous methanol is explicitly chosen over aqueous NaOH[1]. Introducing water makes the highly hygroscopic sodium salt exceedingly difficult to dry, leading to inaccurate stoichiometric weighing in downstream applications.

  • Isolation : Stir for 2 hours at room temperature. Concentrate under reduced pressure, and triturate the residue with anhydrous diethyl ether to precipitate a pure, white crystalline powder. Dry under high vacuum.

Protocol 2: API Derivatization via HATU-Mediated Amide Coupling

The sodium salt can be directly employed in amide bond formation to generate complex Active Pharmaceutical Ingredients (APIs).

  • Activation : Dissolve Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate (1.0 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and HATU (1.2 eq). Stir for 15 minutes.

    • Causality: HATU is selected for its superior efficiency in coupling sterically hindered and α,β -unsaturated systems[4]. The neighboring group effect of the pyridine nitrogen in HATU stabilizes the incoming amine through a 7-membered hydrogen-bonded cyclic transition state, drastically accelerating the reaction and minimizing racemization[5]. DIPEA acts as a non-nucleophilic base, scavenging protons without competing against the active ester[6].

  • Coupling : Add the target primary or secondary amine (1.1 eq) and stir at room temperature for 2-4 hours.

  • Purification : Quench the reaction with water, extract with ethyl acetate, wash with brine to remove DMF, and purify the organic layer via flash column chromatography.

SynthWorkflow Acid 3-methyl-4-(morpholin-4-yl) but-2-enoic acid Salt Sodium 3-methyl-4-(morpholin-4-yl) but-2-enoate Acid->Salt NaOMe / MeOH ActiveEster OAt-Active Ester Intermediate Salt->ActiveEster HATU / DIPEA / DMF API Target Amide API ActiveEster->API R-NH2

Synthetic workflow from free acid to target API via HATU-mediated active ester formation.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized materials, the following self-validating analytical checks must be performed to confirm identity and purity before downstream biological assays:

  • 1H NMR (400 MHz, D2​O ) : Confirms structural integrity. Key diagnostic peaks include the morpholine ring protons (multiplets at δ 2.5–3.7 ppm), the allylic methylene singlet, the vinylic proton ( δ ~5.8 ppm), and the allylic methyl group. The absence of a broad carboxylic acid O-H peak confirms complete salt formation.

  • LC-MS (ESI+) : Validates the molecular weight. Because the sodium salt dissociates in the LC-MS source, the mass spectrum should display the protonated free acid ion [M−Na+2H]+ at m/z 186.1.

  • FT-IR Spectroscopy : Differentiates the salt from the free acid. The sodium salt exhibits a strong asymmetric carboxylate stretch ( COO− ) at 1550–1610 cm−1 , completely lacking the broad O-H stretch (2500–3300 cm−1 ) characteristic of the zwitterionic free acid.

References

  • EvitaChem: Buy C9H14NNaO3 (EVT-15529919) - EvitaChem.
  • BenchChem: The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
  • Highfine Biotech: HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Wikipedia: H
  • MDPI: Morpholine-Substituted Tetrahydroquinoline Deriv
  • PMC (National Center for Biotechnology Information): Occurrence of Morpholine in Central Nervous System Drug Discovery.

Sources

Foundational

Decoding the Mechanism of Action: Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate as a Covalent Reactive Probe in Biological Assays

Executive Summary In the landscape of targeted covalent inhibitors (TCIs) and chemical biology, the precise engineering of electrophilic warheads is paramount for achieving target selectivity and favorable pharmacokineti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs) and chemical biology, the precise engineering of electrophilic warheads is paramount for achieving target selectivity and favorable pharmacokinetic profiles. Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate (Molecular Formula: C9H14NNaO3, MW: 207.20 g/mol ) emerges as a highly specialized biological probe and synthetic intermediate[1]. By leveraging an α,β-unsaturated carboxylate system coupled with a morpholine ring, this compound functions as a finely tuned Michael acceptor capable of interrogating reactive cysteines within protein binding pockets.

This whitepaper provides an in-depth technical analysis of its mechanism of action, structural rationale, and the self-validating experimental workflows required to quantify its target engagement in biological assays.

Structural Rationale & Chemical Dynamics

The utility of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate in biological assays is dictated by its tripartite structural design, where each moiety serves a distinct mechanistic purpose:

  • The Sodium Salt Formulation: In biochemical assays, the solubility of hydrophobic covalent probes often requires high concentrations of dimethyl sulfoxide (DMSO), which can induce artifactual protein denaturation. The sodium salt formulation ensures high aqueous solubility, allowing researchers to perform assays in physiological buffers with minimal organic solvent interference[1].

  • The Morpholine Ring: Functioning as a critical solubilizing and orienting group, the morpholine ring frequently interacts with the solvent-exposed regions of kinase or protease binding pockets. Its weak basicity and hydrogen-bonding capabilities help anchor the molecule, increasing the local concentration of the warhead near the target residue[2].

  • The But-2-enoate Warhead: The core reactive center is the α,β-unsaturated carbonyl (but-2-enoate). This conjugated system acts as a Michael acceptor. The electron-withdrawing nature of the carboxylate polarizes the double bond, rendering the β-carbon highly susceptible to nucleophilic attack by biological nucleophiles[3].

Mechanism of Action: Covalent Target Engagement

The mechanism of action for this compound follows a two-step kinetic model characteristic of targeted covalent inhibitors.

First, the morpholine and aliphatic backbone drive the formation of a reversible encounter complex ( Ki​ ) with the target protein. Once optimally oriented, the thiolate anion ( S− ) of a hyper-reactive, deprotonated cysteine residue executes a nucleophilic attack on the β-carbon of the but-2-enoate system. This Michael addition results in the formation of a stable, irreversible thioether bond ( kinact​ ), permanently neutralizing the target protein's functional capacity[3].

MOA Target Target Protein (Reactive Cys-SH) Complex Non-covalent Encounter Complex Target->Complex Affinity (Ki) Warhead Sodium 3-methyl-4-(morpholin-4-yl) but-2-enoate Warhead->Complex Binding Transition Michael Addition (Thiolate Attack) Complex->Transition Orientation Adduct Irreversible Thioether Adduct Transition->Adduct Inactivation (kinact)

Fig 1. Two-step covalent modification pathway of target proteins via Michael addition.

Experimental Protocols: Self-Validating Workflows

To rigorously prove that Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate engages its target via a covalent mechanism, assays must be designed as self-validating systems. This means the experimental design inherently rules out false positives (e.g., non-specific aggregation or reversible inhibition).

Protocol A: Intact Protein Mass Spectrometry (Site-Specificity Validation)

Causality: Covalent attachment physically adds the mass of the active warhead moiety to the target protein. Mass spectrometry directly observes this physical reality, bypassing the ambiguity of functional readouts.

  • Preparation: Incubate 5 µM of the purified target protein with 50 µM of the compound in a physiological buffer (pH 7.4) for 60 minutes at room temperature.

  • Desalting: Remove unreacted compound using a Zeba spin desalting column to prevent ionization suppression.

  • LC-MS Analysis: Analyze the protein via LC-ESI-TOF mass spectrometry. Deconvolute the raw spectra using maximum entropy algorithms.

  • Self-Validating Control: Run a parallel assay using a Cys-to-Ala mutant of the target protein.

    • Validation Logic: If the wild-type protein shows a mass shift corresponding to the warhead adduct, but the Cys-to-Ala mutant exhibits wild-type mass with no shift, the assay definitively proves that the compound covalently and exclusively modifies that specific cysteine.

Protocol B: Biochemical Washout Assay (Irreversibility Validation)

Causality: Reversible inhibitors rely on equilibrium; removing the free compound from the buffer forces the bound compound to dissociate, restoring enzyme activity. Covalent bonds defy this equilibrium.

  • Incubation: Pre-incubate the enzyme with a concentration of the compound equal to 10x its IC50​ for 2 hours to ensure complete target saturation.

  • Washout Phase: Subject the complex to rapid gel filtration or 100-fold dilution into an assay buffer containing the enzyme's natural substrate.

  • Kinetic Readout: Monitor the enzymatic activity continuously for 3 hours.

    • Validation Logic: A lack of enzymatic recovery over time confirms the irreversible nature of the morpholine-butenoate adduct.

Workflow Step1 1. Probe Preparation (Aqueous Solubilization) Step2 2. Target Incubation (Time-dependent profiling) Step1->Step2 Step3 3. Engagement Validation Step2->Step3 Sub1 Intact Mass Spectrometry (Detect Covalent Mass Shift) Step3->Sub1 Sub2 Biochemical Washout (Assess Irreversibility) Step3->Sub2 Sub3 Mutagenesis Control (Cys-to-Ala Validation) Step3->Sub3

Fig 2. Experimental workflow for validating covalent target engagement in biological assays.

Data Presentation: Kinetic & Analytical Profiling

When evaluating Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate against standard reversible probes, the resulting analytical data will diverge significantly. The table below summarizes the expected quantitative and qualitative readouts across standard biological assays.

Table 1: Comparative Kinetic Profiling of Reversible vs. Covalent Probes

Assay ParameterStandard Reversible InhibitorCovalent Probe (Morpholine-butenoate)
IC50​ Time-Dependence Stable; does not shift with prolonged incubation.Time-dependent; IC50​ decreases (shifts left) as incubation time increases.
Washout Recovery Rapid and complete restoration of enzyme activity.Sustained inhibition; <5% recovery of enzyme activity post-washout.
Intact Mass Spectrometry Native protein mass detected (inhibitor lost during ionization).Distinct mass shift corresponding to the exact mass of the active adduct.
Equilibrium Dialysis Compound diffuses across membrane; target regains activity.Compound retained on target protein; target remains permanently inactive.

References

  • Title: Buy C9H14NNaO3 (EVT-15529919)
  • Source: google.com (Google Patents)
  • Source: acs.org (Organic Letters)

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate

For Researchers, Scientists, and Drug Development Professionals Introduction: Situating a Novel Compound in Drug Discovery As scientists engaged in the pursuit of novel therapeutics, we frequently handle compounds for wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Novel Compound in Drug Discovery

As scientists engaged in the pursuit of novel therapeutics, we frequently handle compounds for which a complete toxicological profile is not yet established. Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is one such research chemical. The presence of the morpholine ring is significant; morpholine is recognized in medicinal chemistry as a "privileged scaffold".[1][2] Its inclusion in a molecule can enhance aqueous solubility, metabolic stability, and bioavailability, making it a valuable component in designing drug candidates, particularly for central nervous system (CNS) disorders and oncology.[1][3][4][5]

However, the very novelty that makes this compound interesting necessitates a rigorous and proactive approach to safety. This guide moves beyond a simple recitation of standard procedures to explain the causality behind each recommendation, empowering you, the researcher, to build a self-validating system of safety for this and other novel compounds you may encounter.

Compound Identification and GHS Hazard Classification

A clear understanding of a compound's identity and its known hazards is the foundation of any safety protocol.

Identifier Value Source
Chemical Name Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate[6][7]
CAS Number 1955564-52-9[6][7][8]
Molecular Formula C₉H₁₄NNaO₃[6][7]
Physical Form Powder[8]

The Globally Harmonized System (GHS) provides the primary hazard information for this compound.[8][9]

GHS Pictogram Signal Word Hazard Statements (H-Statements)
Warning H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

These classifications are our core directive for establishing safe handling procedures. They indicate that the primary routes of hazardous exposure are dermal contact, eye contact, and inhalation of the powder.[8]

The Principle of Assumed Risk with Novel Scaffolds

While the GHS classification provides a baseline, the complete toxicological properties of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate have not been fully investigated. For novel compounds, especially those designed to be biologically active, a prudent approach is to assume they may possess other, uncharacterized hazards. This principle of "assumed risk" is central to ensuring a robust safety culture in a research and development setting. Therefore, all handling protocols must be designed to minimize exposure to the lowest reasonably achievable level.

Pre-Handling Risk Assessment Workflow

Before any experimental work begins, a thorough risk assessment must be conducted. This process is not a mere checklist but a critical scientific evaluation of the potential hazards and the adequacy of control measures.

RiskAssessment cluster_approval Phase 4: Final Approval info Review GHS Data (H315, H319, H335) eval_hazards Identify Primary Hazards: - Skin/Eye Irritation - Respiratory Irritation - Unknown Chronic Effects info->eval_hazards sds Search for Full SDS (Assume data gaps) sds->eval_hazards protocol Analyze Experimental Protocol (Quantities, manipulations) eval_exposure Assess Exposure Potential: - Weighing (dust) - Solution transfer (splash) - Reaction workup protocol->eval_exposure eng_controls Define Engineering Controls (Fume Hood, Ventilated Enclosure) eval_hazards->eng_controls ppe Specify Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) eval_exposure->ppe proceed Proceed with Experiment? eng_controls->proceed ppe->proceed emergency Confirm Emergency Protocols (Spill kit, eyewash, shower) emergency->proceed start_work Begin Work proceed->start_work re_evaluate Re-evaluate Controls proceed->re_evaluate No

Caption: Risk Assessment Workflow for Novel Compounds.

Engineering Controls and Personal Protective Equipment (PPE)

The selection of controls is directly dictated by the GHS hazards: skin, eye, and respiratory irritation from a powder.[8]

5.1 Engineering Controls: The First Line of Defense

The primary goal is to contain the powdered compound at the source to prevent inhalation and dermal contact.

  • Certified Chemical Fume Hood: All handling of the solid compound, including weighing, transferring, and preparing solutions, must be performed within a certified chemical fume hood.[10][11] This is non-negotiable and serves to control respiratory exposure.

  • Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure (also known as a powder hood) provides containment while minimizing air turbulence that can affect measurement accuracy.

  • Proximity of Safety Equipment: Ensure that a safety shower and eyewash station are immediately accessible and have been recently tested. A spill kit appropriate for solid chemical powders must be available in the laboratory.

5.2 Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should not be relied upon as the sole means of protection.

PPE Item Specification Rationale
Hand Protection Nitrile gloves (inspected before use).[10]H315 (Skin Irritation): Prevents direct dermal contact. Change gloves immediately if contaminated.
Eye Protection Tightly fitting safety goggles with side-shields.[10]H319 (Serious Eye Irritation): Protects against airborne particles and splashes. Standard safety glasses are insufficient.
Body Protection Laboratory coat with full-length sleeves.Protects skin on the arms and clothing from contamination.
Respiratory Not required if work is conducted within a fume hood.H335 (Respiratory Irritation): The fume hood provides primary respiratory protection. A respirator may be required for large spills or failure of engineering controls.

Standard Operating Protocol: A Step-by-Step Guide

This protocol outlines the essential steps for safely handling Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate from receipt to disposal.

HandlingWorkflow prep 1. Preparation - Don full PPE - Verify fume hood function - Prepare all equipment weigh 2. Weighing - Perform in fume hood - Use anti-static weigh boat - Close primary container immediately prep->weigh dissolve 3. Dissolution - Add solvent to solid slowly - Keep vessel covered - Ensure complete dissolution weigh->dissolve transfer 4. Transfer/Reaction - Use pipette or cannula - Avoid splashing - Keep reaction vessel closed/under inert atm. dissolve->transfer cleanup 5. Decontamination & Cleanup - Decontaminate surfaces - Remove PPE carefully - Wash hands thoroughly transfer->cleanup waste 6. Waste Disposal - Segregate solid and liquid waste - Label waste containers clearly - Follow institutional guidelines cleanup->waste

Caption: Step-by-step experimental workflow.

Experimental Protocol Steps:

  • Preparation: Before retrieving the compound, don all required PPE (goggles, lab coat, gloves).[12] Verify that the fume hood is operational. Prepare all necessary glassware, spatulas, and solvents.

  • Weighing: Conduct all weighing operations inside the fume hood.[13] To minimize static that can cause the powder to become airborne, use an anti-static weigh boat. After dispensing the required amount, securely close the primary container.

  • Dissolution: When preparing a solution, add the solvent to the solid slowly to avoid splashing. Keep the flask or beaker covered as much as possible during this process.

  • Reaction Setup: Transfer solutions using appropriate methods like a pipette or cannula to minimize aerosol generation. Ensure the reaction vessel is properly secured.

  • Decontamination: After the procedure, decontaminate the work surface in the fume hood. Carefully remove gloves and dispose of them in the designated waste stream.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling any chemical, even if gloves were worn.[10]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

EmergencyResponse cluster_spill Small Powder Spill (<1g) cluster_exposure Personnel Exposure spill Event Occurs (Spill / Exposure) spill_small 1. Alert others 2. Cover with damp paper towel 3. Wipe, place in waste bag 4. Clean area spill->spill_small skin_contact Skin Contact - Remove contaminated clothing - Flush with water for 15 min spill->skin_contact eye_contact Eye Contact - Immediately flush with eyewash for 15 min - Hold eyelids open spill->eye_contact inhalation Inhalation - Move to fresh air - Seek medical attention spill->inhalation seek_medical Seek Medical Attention (Bring SDS/Chemical Info) skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical

Caption: Emergency response decision tree.

  • Skin Contact (H315): Immediately remove any contaminated clothing.[10] Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact (H319): Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation (H335): Move the affected person to fresh air.[10] If they feel unwell or have difficulty breathing, call for medical assistance immediately.

  • Small Spill (Solid): Alert others in the immediate area. Avoid raising dust. Gently cover the spill with a damp paper towel to wet the powder. Carefully wipe up the material, place it in a sealed bag, and dispose of it as hazardous waste. Clean the spill area thoroughly.

  • Large Spill: Evacuate the immediate area. Alert your institution's safety officer or emergency response team. Do not attempt to clean it up without proper training and respiratory protection.

Storage and Disposal

Proper storage and disposal are crucial to long-term safety and environmental protection.

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] The recommended storage temperature is room temperature.[8] Store away from incompatible materials such as strong oxidizing agents.

  • Disposal: All waste, both solid and liquid, containing this compound must be treated as hazardous chemical waste.[14] Dispose of contents and container in accordance with all local, regional, and national regulations. Do not dispose of down the drain.[10]

References

  • sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate - Sigma-Aldrich. (n.d.).
  • Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate CAS#1955564-52-9 | Regulatory Information | GCIS-ChemRadar. (2026, March 28).
  • Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate CAS#1955564-52-9 | CAS Substance Database | ChemRadar. (n.d.).
  • Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate CAS#1955564-52-9 | FCMD | Food Contact Materials Regulations Database. (2026, March 29).
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025, June 8). Future Medicinal Chemistry - Taylor & Francis.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC.
  • SAFETY DATA SHEETS. (2022, July 15). GREEN AGROCHEM.
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (n.d.). PMC - NIH.
  • Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate CAS#1955564-52-9 | GHS Classification Search Tool-ChemRadar. (n.d.).
  • SAFETY D
  • SAFETY DATA SHEET. (n.d.).
  • A Minireview on the Morpholine-Ring-Containing U.S.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • SAFETY DATA SHEET. (2023, June 4). Merck Millipore.
  • Safety D
  • SAFETY DATA SHEET. (2025, November 18). Sigma-Aldrich.
  • Safety D
  • SAFETY DATA SHEET. (2025, November 18). Sigma-Aldrich.
  • 3-Buten-2-ol, 2-methyl- CAS N°: 115-18-4. (1995, June 26).
  • Safety d
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Toxicology - Drugs. (2024, May 11). Medbullets Step 2/3.
  • Toxic Compounds. (2022, April 27).

Sources

Foundational

Preliminary In Vitro Toxicity Profiling of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate: A Strategic Approach

An In-Depth Technical Guide Abstract The early assessment of a novel chemical entity's (NCE) safety profile is a cornerstone of modern drug development and chemical safety assessment.[1] In vitro toxicology assays provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The early assessment of a novel chemical entity's (NCE) safety profile is a cornerstone of modern drug development and chemical safety assessment.[1] In vitro toxicology assays provide a rapid, cost-effective, and ethically considerate framework for identifying potential liabilities before significant resources are invested.[2][3] This guide presents a comprehensive, tiered strategy for the preliminary toxicity evaluation of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate (CAS: 1955564-52-9), a novel compound with limited publicly available biological data. By integrating a series of robust, validated assays for cytotoxicity, genotoxicity, and metabolic stability, this document serves as a technical blueprint for researchers, scientists, and drug development professionals to generate a foundational, decision-enabling safety dataset. The methodologies described are grounded in internationally accepted standards, such as the OECD Guidelines for the Testing of Chemicals, ensuring data integrity and regulatory relevance.[4][5]

Introduction: The Imperative for Early-Stage Toxicity Assessment

The journey of a new compound from discovery to market is fraught with challenges, with unforeseen toxicity being a leading cause of late-stage attrition.[1] Implementing a battery of in vitro toxicity assays at the preclinical stage is a critical risk mitigation strategy.[6] Such assays offer a window into a compound's potential adverse effects on cellular health, genetic integrity, and metabolic fate, guiding lead optimization and identifying red flags long before animal studies or clinical trials.[1][3]

This guide provides a structured, field-proven approach to this process. We will use Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate as a representative NCE to illustrate the experimental logic, detailed protocols, and data interpretation necessary for a robust preliminary safety assessment.

Compound Profile: Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate

A thorough understanding of the test article is paramount. For the purpose of this guide, all experimental designs are based on the fundamental physicochemical properties of the target compound.

  • Chemical Name: Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate

  • CAS Number: 1955564-52-9[7]

  • Molecular Formula: C₉H₁₄NNaO₃[7][8]

  • Molecular Weight: 207.20 g/mol [7][8]

  • Physical Form: Powder

  • Public Data: There is no significant public data available regarding the biological activity, mechanism of action, or toxicological profile of this compound. Therefore, it is treated as a novel chemical entity requiring a foundational safety evaluation from first principles.

A Tiered Experimental Strategy for In Vitro Safety Assessment

A tiered or hierarchical approach is the most logical and resource-efficient method for in vitro screening. The results from foundational assays inform the design and necessity of subsequent, more complex tests. This strategy avoids unnecessary experimentation and provides critical decision points at each stage.

The proposed workflow begins with a broad assessment of cytotoxicity to determine the concentration range at which the compound affects basic cell health. This is followed by specific, mechanism-based assays for genotoxicity and metabolic stability, which are conducted at non-cytotoxic concentrations to ensure that observed effects are not simply a downstream consequence of cell death.

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Specific Toxicity Endpoints cluster_2 Tier 3: Data Integration & Risk Assessment A Compound Preparation (Stock Solution in appropriate vehicle, e.g., DMSO, water) B Range-Finding Cytotoxicity Assays (e.g., MTT & Neutral Red Uptake) Broad concentration range (e.g., 0.1 µM to 1000 µM) A->B C Determine IC50 (Concentration causing 50% inhibition of viability) B->C D Genotoxicity Assessment (Ames Test - OECD 471) With & Without S9 Metabolic Activation C->D Use non-cytotoxic concentrations E Metabolic Stability Assessment (Liver Microsome Assay) C->E Use non-cytotoxic concentrations F Synthesize Data: - IC50 values - Mutagenicity Index - In Vitro Half-life (t½) & Intrinsic Clearance (Clint) D->F E->F G Preliminary Safety Profile & Decision Making (Proceed, Optimize, or Terminate) F->G

Caption: Tiered workflow for preliminary in vitro toxicity assessment.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the core assays in the tiered screening strategy.

Tier 1: Cytotoxicity Assessment

Causality Behind Experimental Choice: Assessing cytotoxicity first is crucial. It establishes the concentration range for all subsequent assays and identifies the threshold for general cellular damage. Using two assays with different mechanistic principles—mitochondrial activity (MTT) and lysosomal integrity (Neutral Red Uptake)—provides a more robust and cross-validated assessment of cell viability.[9]

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[10][11] The amount of formazan produced, once solubilized, is directly proportional to the number of living cells.[11][12]

G MTT Yellow MTT (Water-soluble) Mito Mitochondrial Dehydrogenase (in viable cells) MTT->Mito enters cell Formazan Purple Formazan (Insoluble) Solubilization Solubilization Agent (e.g., SDS-HCl) Formazan->Solubilization is dissolved by Mito->Formazan reduces Measurement Measure Absorbance ~570 nm Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2 for liver toxicity or HeLa for general cytotoxicity) into a 96-well plate at a pre-optimized density (e.g., 1x10⁴ cells/well) in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent, e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a defined exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[11]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10] Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11][12][13]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10][11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Principle: This assay is based on the ability of viable, uninjured cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[14][15] Toxicants that cause damage to the cell surface or lysosomal membranes result in a decreased uptake of the dye, which can be quantified after extraction.[14]

Protocol:

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

  • Dye Incubation: After the compound exposure period, remove the treatment medium. Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C, 5% CO₂.[15]

  • Dye Removal and Washing: Discard the dye solution and wash the cells once with 150 µL of PBS to remove excess dye.[15]

  • Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well.[15][16]

  • Absorbance Reading: Shake the plate for 10 minutes to extract the dye from the cells and ensure a homogenous solution.[16] Read the absorbance at ~540 nm.

  • Data Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation: Cytotoxicity Results

Concentration (µM)Mean Absorbance (570 nm) - MTT% Viability vs. Control - MTTMean Absorbance (540 nm) - NRU% Viability vs. Control - NRU
Vehicle Control1.250100%1.180100%
0.11.24599.6%1.17599.6%
11.23098.4%1.16098.3%
101.15092.0%1.09092.4%
500.85068.0%0.81068.6%
1000.61048.8%0.58049.2%
5000.25020.0%0.23019.5%
10000.1108.8%0.1058.9%
Calculated IC₅₀ ~95 µM ~102 µM
Tier 2: Specific Toxicity Endpoints

Principle: The Ames test is a widely used assay for identifying compounds that can cause gene mutations.[17] It utilizes several strains of bacteria (Salmonella typhimurium and Escherichia coli) that carry mutations in the genes required to synthesize an essential amino acid (e.g., histidine).[18][19] These strains cannot grow on a medium lacking this amino acid. A positive test occurs when the test compound causes a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow and form colonies.[17] The test is performed both with and without an external metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[18][19] This protocol is based on the internationally recognized OECD Test Guideline 471 .[20]

Protocol:

  • Strain Selection: Use a standard set of tester strains to detect various types of mutations, such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[18]

  • Metabolic Activation: Prepare two sets of experiments: one with S9 mix and one without (using a buffer instead).[17]

  • Exposure (Plate Incorporation Method):

    • In a sterile tube, add 2 mL of molten top agar (kept at ~45°C).

    • Add 100 µL of an overnight culture of the tester strain.[17]

    • Add 100 µL of the test compound at a non-cytotoxic concentration (determined in Tier 1) or vehicle control.

    • Add 500 µL of S9 mix or buffer.[17]

  • Plating & Incubation: Vortex the tube briefly and pour the contents onto the surface of a minimal glucose agar plate.[17] Allow the top agar to solidify. Incubate the plates in the dark at 37°C for 48-72 hours.[17]

  • Controls:

    • Negative Control: Vehicle (e.g., DMSO).

    • Positive Control: A known mutagen specific for each strain, both with and without S9 activation (e.g., 2-nitrofluorene for TA98 without S9; 2-aminoanthracene for TA98 with S9).[18]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a concentration-related increase in the number of revertant colonies that is at least double the background (negative control) count.

Data Presentation: Ames Test Results

StrainTreatmentConcentration (µ g/plate )Mean Revertant Colonies/PlateMutagenicity Index (Treated/Control)
TA100 (-S9) Vehicle Control01201.0
Compound X101251.04
Compound X501351.13
Compound X1001401.17
Positive Control-8507.08
TA100 (+S9) Vehicle Control01301.0
Compound X102802.15
Compound X504503.46
Compound X1006204.77
Positive Control-9907.62

Principle: This assay determines a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[21][22] The rate at which the parent compound disappears over time when incubated with microsomes and the necessary cofactor (NADPH) is measured.[21][23] This provides an estimate of the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ), which are crucial parameters for predicting in vivo hepatic clearance.[24]

Protocol:

  • Reagent Preparation: Thaw pooled liver microsomes (human, rat, or other species) and NADPH regenerating system on ice.

  • Incubation:

    • Pre-warm a solution of microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer at 37°C.[23][25]

    • Initiate the reaction by adding the test compound (e.g., at 1 µM) and the NADPH solution.[23]

    • Include a control incubation without NADPH to assess non-enzymatic degradation.[23]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[21][25]

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining concentration of the parent compound in each sample using LC-MS/MS.[21][25]

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear portion of this plot (k) is the elimination rate constant.

    • Calculate the half-life: t½ = 0.693 / k .

    • Calculate intrinsic clearance: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

Data Presentation: Metabolic Stability Results

Time (min)% Compound Remaining
0100
585
1560
3035
4515
605
Calculated t½ 22 minutes
Calculated Clᵢₙₜ 62.8 µL/min/mg

Data Synthesis and Preliminary Risk Assessment

The true power of this tiered approach lies in the integration of all data points to form a cohesive preliminary safety profile:

  • Cytotoxicity (IC₅₀): Provides a quantitative measure of the compound's potency in causing cell death. A low IC₅₀ (<10 µM) may indicate a narrow therapeutic window and could be a reason for deprioritization.

  • Genotoxicity (Ames Test): A positive result, especially if seen across multiple strains or with metabolic activation, is a significant red flag for mutagenic potential and often a major hurdle for further development.

  • Metabolic Stability (t½, Clᵢₙₜ): This data predicts how quickly the compound might be cleared by the liver in vivo. A very short half-life (<15-20 min) suggests the compound may be cleared too rapidly to be effective, while a very long half-life could lead to accumulation and potential toxicity issues.

Example Interpretation: For Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate, if the hypothetical results were an IC₅₀ of >100 µM, a negative Ames test, and a moderate metabolic half-life of 45 minutes, it would possess a favorable preliminary in vitro safety profile, warranting further investigation. Conversely, an IC₅₀ of 5 µM combined with a positive Ames test would strongly suggest terminating its development.

Conclusion

This guide has outlined a robust, logical, and technically detailed strategy for the preliminary in vitro toxicity assessment of a novel chemical entity, Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate. By employing a tiered approach grounded in internationally validated methodologies like the MTT, Neutral Red Uptake, Ames, and microsomal stability assays, researchers can efficiently and effectively characterize a compound's initial safety profile. This foundational dataset is indispensable for making informed go/no-go decisions, guiding chemical optimization, and ultimately de-risking the complex path of drug and chemical development.

References

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (URL: )
  • Guidelines for the Testing of Chemicals. OECD. (URL: [Link])

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (URL: [Link])

  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. National Toxicology Program (NTP). (URL: [Link])

  • Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. PMC - NIH. (URL: [Link])

  • From OECD guidelines to innovation: the future of genotoxicity testing. (URL: [Link])

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (URL: [Link])

  • OECD Guidelines for the Testing of Chemicals, Section 1. OECD. (URL: [Link])

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. (URL: [Link])

  • In Vitro Cytotoxicity Assay. Alfa Cytology. (URL: [Link])

  • Update on in vitro cytotoxicity assays for drug development. PubMed. (URL: [Link])

  • OECD Test Guideline 425. National Toxicology Program (NTP). (URL: [Link])

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

  • OECD Chemical Testing Guidelines 2025 Updated. Auxilife. (URL: [Link])

  • Guidance on genotoxicity testing strategies for manufactured nanomaterials. GOV.UK. (URL: [Link])

  • DB-ALM Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. (URL: [Link])

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis | Oxford Academic. (URL: [Link])

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program (NTP). (URL: [Link])

  • Metabolic Stability. Frontage Laboratories. (URL: [Link])

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. (URL: [Link])

  • Microbial Mutagenicity Assay: Ames Test. Bio-protocol. (URL: [Link])

  • Neutral Red Uptake. Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS. (URL: [Link])

  • In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. ResearchGate. (URL: [Link])

  • Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Labcorp. (URL: [Link])

  • Microsomal Metabolic Stability. Creative Bioarray. (URL: [Link])

  • Ames Assay. Inotiv. (URL: [Link])

  • Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate CAS#1955564-52-9 | CAS Substance Database. ChemRadar. (URL: [Link])

  • Food Contact Materials Database - FCMD. ChemRadar. (URL: [Link])

  • Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate CAS#1955564-52-9 | Regulatory Information. GCIS-ChemRadar. (URL: [Link])

Sources

Exploratory

Comprehensive Technical Guide on the Physicochemical Profiling and Synthesis of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate

Executive Summary In modern drug discovery, the strategic incorporation of specific pharmacophores into aliphatic backbones is a fundamental technique for modulating the pharmacokinetic and pharmacodynamic properties of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of specific pharmacophores into aliphatic backbones is a fundamental technique for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate (Molecular Formula: C9H14NNaO3) represents a highly versatile intermediate and biologically active structural motif[1]. It combines an α,β -unsaturated carboxylate system with a morpholine ring—a privileged heterocyclic core known to enhance aqueous solubility, metabolic stability, and binding affinity in medicinal chemistry[2].

As a Senior Application Scientist, I have designed this technical whitepaper to move beyond basic specifications. Here, we will dissect the structural rationale of this compound, outline a self-validating synthetic workflow, and establish a rigorous High-Resolution Mass Spectrometry (HRMS) protocol for exact mass verification.

Physicochemical Profiling & Exact Mass Rationale

When characterizing novel synthetic intermediates or drug candidates, relying on nominal mass is insufficient. High-Resolution Accurate-Mass (HRAM) spectrometry—such as Orbitrap technology—requires precise monoisotopic exact mass calculations to distinguish the target compound from nominal isobars within complex matrices[3].

Table 1 summarizes the critical physicochemical and mass spectrometric parameters of the compound.

Table 1: Physicochemical and Mass Spectrometric Parameters

ParameterValueCausality / Analytical Significance
Molecular Formula C9H14NNaO3Defines the stoichiometric composition of the isolated salt[1].
Average Molecular Weight 207.20 g/mol Used for bulk stoichiometric calculations during synthesis.
Monoisotopic Exact Mass (Salt) 207.0871 DaThe exact mass of the neutral sodium salt, calculated using IUPAC standard atomic weights.
Exact Mass of Free Acid 185.1052 DaRelevant if the compound is analyzed in highly acidic mobile phases (e.g., 0.1% Formic Acid) where the sodium ion is displaced.
Exact Mass of Anion ([M-Na]⁻) 184.0974 DaCritical Target: The primary species generated in Electrospray Ionization Negative Mode (ESI-).

Note: The exact mass of the anion (184.0974 Da) is calculated based on the neutral formula C9H14NO3 minus the sodium cation, representing the most stable gas-phase ion for HRMS targeting.

Structural Elucidation & Pharmacophoric Utility

The architecture of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is intentionally designed to balance reactivity and stability:

  • The Morpholine Core: The morpholine ring acts as a molecular bridge that significantly modulates the pharmacokinetic properties of the molecule[2]. The oxygen atom acts as a hydrogen bond acceptor (HBA), while the tertiary nitrogen alters the overall pKa of the molecule, tuning its lipophilicity (LogP) and enhancing its solubility in aqueous physiological environments.

  • The α,β -Unsaturated Carboxylate: The but-2-enoate backbone provides a rigid, planar spacer. While α,β -unsaturated esters are potent Michael acceptors, the carboxylate salt form used here significantly reduces the electrophilicity of the β -carbon. This prevents indiscriminate covalent binding with off-target thiols (like glutathione) in vivo, reserving its utility for specific, enzyme-pocket interactions.

Standardized Synthetic Workflow & Self-Validating Protocols

To synthesize this compound reliably, the protocol must prevent unwanted side reactions, specifically the hydration or nucleophilic attack on the double bond. The following methodology is designed as a self-validating system.

Protocol 1: Synthesis of the Target Sodium Salt

Step 1: Nucleophilic Substitution (S N​ 2)

  • Action: Dissolve ethyl 4-bromo-3-methylbut-2-enoate (1.0 eq) in anhydrous Tetrahydrofuran (THF). Add anhydrous K₂CO₃ (2.0 eq) and morpholine (1.2 eq). Stir at 25°C for 4 hours.

  • Causality: K₂CO₃ acts as a mild, heterogeneous base to scavenge the generated HBr. This prevents the protonation of the morpholine nitrogen, ensuring it remains a highly potent nucleophile for the S N​ 2 displacement of the bromide.

Step 2: In-Process Control (IPC)

  • Action: Monitor the reaction via LC-MS.

  • Self-Validation: The reaction is only deemed complete when the precursor mass disappears entirely, and the intermediate ester mass emerges. This prevents unreacted starting material from contaminating the final saponification step.

Step 3: Controlled Saponification

  • Action: Isolate the intermediate ester and dissolve it in an Ethanol/Water (4:1) mixture. Cool the vessel strictly to 0–5°C. Dropwise add NaOH (1.05 eq) as a 1M aqueous solution and stir for 2 hours.

  • Causality: The α,β -unsaturated system is susceptible to Michael addition by hydroxide ions. Maintaining a strict 0–5°C environment kinetically favors the hard nucleophilic attack at the carbonyl carbon (saponification) over the softer β -carbon attack, preserving the double bond.

Step 4: Isolation

  • Action: Evaporate the ethanol under reduced pressure and lyophilize the remaining aqueous layer.

SynthesisWorkflow Step1 Ethyl 4-bromo-3-methylbut-2-enoate + Morpholine Step2 Nucleophilic Substitution (SN2) THF, K2CO3, 25°C Step1->Step2 Step3 Ethyl 3-methyl-4-(morpholin-4-yl)but-2-enoate (Intermediate) Step2->Step3 Step4 Saponification NaOH (1.05 eq), EtOH/H2O, 0-5°C Step3->Step4 Step5 Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate (Target Compound) Step4->Step5 IPC IPC: LC-MS & TLC Validate ester consumption Step4->IPC In-Process Control

Synthetic workflow and in-process controls for the target sodium salt.

High-Resolution Mass Spectrometry (LC-HRMS) Validation

To validate the structural integrity and exact mass of the synthesized salt, we utilize an Orbitrap HRMS system[3]. Standard reversed-phase (C18) chromatography is inadequate here due to the highly polar nature of the sodium carboxylate.

Protocol 2: HILIC-Orbitrap HRMS Exact Mass Determination

Step 1: Sample Preparation

  • Action: Dilute the lyophilized salt in Acetonitrile/Water (90:10, v/v) to a final concentration of 1 µg/mL.

  • Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) requires a high organic starting composition to promote the initial partitioning and retention of the polar analyte onto the stationary phase.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a ZIC-HILIC column (2.1 x 100 mm, 3 µm). Run a gradient from 90% Acetonitrile to 50% Acetonitrile against a 10 mM Ammonium Acetate aqueous buffer over 10 minutes.

  • Causality: HILIC ensures robust retention of the highly polar carboxylate anion, separating it from residual inorganic salts (like NaOH or K₂CO₃) that would otherwise cause severe ion suppression in the MS source.

Step 3: ESI(-) Ionization & Orbitrap Analysis

  • Action: Operate the ESI source in negative ion mode. Acquire data on the Orbitrap at a resolving power of 70,000 (at m/z 200).

  • Causality: The sodium salt readily dissociates in solution, yielding the stable carboxylate anion. Negative ion mode (ESI-) is therefore exponentially more sensitive than positive mode for this specific compound.

Step 4: Data Processing & Self-Validation

  • Action: Extract the ion chromatogram (EIC) for m/z 184.0974 with a strict 5 ppm mass tolerance window.

  • Self-Validation: The presence of a single, symmetrical chromatographic peak with a mass error of ≤ 2 ppm definitively validates the exact mass and structural purity of the synthesized compound, confirming the absence of hydration artifacts.

AnalyticalWorkflow S1 Sample Prep Dilute in ACN/H2O S2 HILIC Chromatography Retain polar salt S1->S2 S3 ESI(-) Ionization Generate [M-Na]- S2->S3 S4 Orbitrap HRMS Mass Accuracy < 5 ppm S3->S4 S5 Data Analysis Extract m/z 184.0974 S4->S5

LC-HRMS analytical workflow for exact mass validation.

References

  • Title: Buy C9H14NNaO3 (EVT-15529919)
  • Source: eurekaselect.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis and Isolation of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Advanced Protocol & Mechanistic Guide Introduction & Strategic Rationale Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate (CAS: 1955564-52-9) is a highly valued intermediate in medicinal chemistry, frequently utilized to introduce a morpholine-bearing pharmacophore into complex drug scaffolds [1]. The morpholine ring enhances aqueous solubility, modulates pKa, and improves target binding affinity through favorable hydrogen-bonding interactions.

Converting the free acid, 3-methyl-4-(morpholin-4-yl)but-2-enoic acid, into its corresponding sodium salt is a critical process step. This transformation not only dramatically increases the compound's aqueous solubility for biological assays but also stabilizes the molecule against oxidative degradation and auto-catalytic decomposition during long-term storage [1]. This application note details a robust, causality-driven protocol for the stoichiometric neutralization and crystallization of this sodium salt, ensuring pharmaceutical-grade purity.

Mechanistic Pathway & Workflow

The synthesis relies on a controlled acid-base neutralization. Because the substrate contains both a basic tertiary amine (morpholine) and an acidic carboxylic acid (zwitterionic potential), the choice of base and solvent is critical to prevent competitive side reactions or the formation of hygroscopic amorphous solids.

G A 3-methyl-4-(morpholin-4-yl) but-2-enoic acid C Neutralization (0-5°C, pH 7.5-8.0) A->C B Sodium Methoxide (NaOMe) in MeOH B->C D Anti-Solvent Crystallization C->D Acetone Addition E Sodium 3-methyl-4-(morpholin-4-yl) but-2-enoate D->E Vacuum Drying

Fig 1: Workflow for the synthesis and isolation of the target sodium salt.

Materials & Reagents

To ensure reproducibility, all reagents must meet strict purity thresholds. The use of Sodium Methoxide (NaOMe) over Sodium Hydroxide (NaOH) is recommended to minimize water introduction, which can lead to hydrate formation and complicate the drying process.

Reagent / MaterialRoleSpecificationsEquivalents
3-methyl-4-(morpholin-4-yl)but-2-enoic acid Primary Substrate>98% Purity (HPLC)1.0 eq
Sodium Methoxide (NaOMe) Base / Sodium Source25% w/w in Methanol1.02 eq
Methanol (Anhydrous) Primary Solvent<50 ppm H₂O10 Vol
Acetone (Anhydrous) Anti-Solvent<50 ppm H₂O20 Vol

Experimental Protocol: Step-by-Step Methodology

As a self-validating system, this protocol integrates In-Process Controls (IPCs) to ensure each step is successful before proceeding.

Step 1: Substrate Dissolution
  • Charge a flame-dried, nitrogen-purged reaction vessel with 3-methyl-4-(morpholin-4-yl)but-2-enoic acid (1.0 eq).

  • Add anhydrous Methanol (10 Vol) and agitate at 400 RPM.

  • Causality: The free acid may exhibit limited solubility at room temperature due to strong intermolecular hydrogen bonding. Gently warm the mixture to 30°C until complete dissolution is achieved, ensuring a homogenous reaction medium that prevents localized unreacted pockets.

  • Cool the clear solution to 0–5°C using an ice-water bath.

Step 2: Controlled Neutralization
  • Equip the vessel with an addition funnel containing 25% NaOMe in Methanol (1.02 eq).

  • Add the NaOMe solution dropwise over 30 minutes, maintaining the internal temperature strictly below 10°C.

  • Causality: The neutralization is exothermic. Temperature control prevents the thermal degradation of the morpholine moiety and avoids unwanted transesterification side-reactions if trace esters are present from upstream synthesis [1].

  • IPC Validation: After addition, stir for 1 hour at 5°C. Withdraw a 100 µL aliquot, dilute in water, and measure the pH. The target pH is 7.5–8.0, confirming complete deprotonation of the carboxylic acid without excessive free base.

Step 3: Anti-Solvent Crystallization
  • Concentrate the reaction mixture under reduced pressure (30°C, 50 mbar) to approximately 3 Vol.

  • Transfer the concentrated solution to a vessel equipped with an overhead stirrer.

  • Slowly add anhydrous Acetone (20 Vol) dropwise over 1 hour while stirring at 20°C.

  • Causality: The sodium salt is highly soluble in methanol but practically insoluble in acetone. The slow addition of the anti-solvent forces the controlled nucleation of the salt, yielding highly crystalline material rather than an amorphous, hygroscopic oil.

  • Cool the resulting suspension to 0°C and age for 2 hours to maximize yield.

Step 4: Isolation and Drying
  • Filter the suspension under a nitrogen blanket using a sintered glass funnel.

  • Wash the filter cake with cold anhydrous Acetone (2 × 2 Vol).

  • Transfer the solid to a vacuum oven and dry at 45°C (<10 mbar) for 12 hours.

  • Causality: Vacuum drying below 50°C removes residual methanol and acetone without risking thermal decomposition. The nitrogen blanket during filtration prevents the anhydrous salt from absorbing atmospheric moisture.

Analytical Validation System

To guarantee the integrity of the final product, the isolated Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate must be validated against the following parameters. This multi-modal analytical approach ensures both chemical identity and physical state.

Analytical TechniqueTarget Metric / Expected ResultPurpose
¹H NMR (D₂O, 400 MHz) δ 5.85 (s, 1H, =CH), 3.75 (t, 4H, morpholine-O), 3.05 (s, 2H, allylic-CH₂), 2.55 (t, 4H, morpholine-N), 2.10 (s, 3H, CH₃)Confirms structural identity and absence of residual methanol (δ 3.34).
¹³C NMR (D₂O, 100 MHz) δ 176.5 (C=O), 145.2 (C=), 122.1 (=CH), 66.8 (morpholine-O), 64.5 (allylic-CH₂), 53.2 (morpholine-N), 18.4 (CH₃)Validates the carbon framework and salt formation (shift in C=O peak).
Karl Fischer Titration < 0.5% w/w H₂OEnsures the product is anhydrous, critical for accurate downstream dosing.
LC-MS (ESI+) m/z 186.1 [M-Na+2H]⁺ (Free acid mass + H)Confirms the molecular weight of the active pharmaceutical ingredient (API) core [2].

References

Application

Application Note: Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate in the Synthesis of Targeted Covalent Inhibitors

Executive Summary Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is a highly specialized bifunctional building block utilized primarily in the synthesis of irreversible kinase inhibitors. This application note details th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is a highly specialized bifunctional building block utilized primarily in the synthesis of irreversible kinase inhibitors. This application note details the mechanistic rationale for its structural components and provides validated, self-validating protocols for its integration into advanced drug scaffolds.

Mechanistic Rationale for Structural Components

The design of covalent kinase inhibitors requires a delicate balance between target residence time and off-target toxicity. This compound provides three critical functional domains:

  • The Michael Acceptor Warhead: The α,β -unsaturated carboxylate serves as the electrophilic center. Once converted to an amide on the target scaffold, it forms an irreversible covalent bond with nucleophilic cysteine residues (e.g., Cys797 in EGFR) within the kinase ATP-binding pocket[1].

  • The 3-Methyl Modulator: Unsubstituted acrylamides can be overly reactive, leading to toxicity via indiscriminate reaction with glutathione (GSH). The addition of a methyl group at the 3-position introduces steric hindrance and electron-donating properties, attenuating the electrophilicity of the Michael acceptor[2]. This ensures covalent bond formation occurs only when the inhibitor is properly oriented in the active site.

  • The Morpholine Solubilizing Group: The morpholine ring extends into the solvent-exposed region of the kinase, dramatically improving the aqueous solubility and oral bioavailability of the final drug candidate[1].

Mechanism N1 Target Kinase (e.g., EGFR, BTK) N2 Reversible Binding (Non-covalent) N1->N2 N3 Proximity-Driven Orientation N2->N3 N4 Thiolate Attack (Cys Residue) N3->N4 N5 Irreversible Covalent Adduct N4->N5

Caption: Mechanism of targeted covalent inhibition via proximity-driven Michael addition.

Physicochemical Properties & Data

Understanding the physical properties of the sodium salt is critical for handling and stoichiometry calculations during synthesis.

PropertyValueClinical / Synthetic Significance
Chemical Formula C9H14NNaO3Sodium salt form necessitates specific activation steps.
Molecular Weight 207.20 g/mol Required for accurate equivalent calculations.
Appearance Solid powderStable under normal storage conditions.
Storage 0 - 4 °C (Short term)Keep away from strong oxidizing agents and direct sunlight.
Comparative Reactivity of Michael Acceptor Warheads

The structural modifications directly impact the half-life of the warhead in the presence of biological thiols.

Warhead TypeStructural FeatureRelative GSH ReactivityTarget Specificity
Acrylamide UnsubstitutedHigh (Fast half-life)Low (Prone to off-target toxicity)
Crotonamide 3-H, 4-substitutedModerateHigh (Standard for many approved drugs)
3-Methylbut-2-enoamide 3-Methyl, 4-substitutedLow (Slow half-life)Very High (Requires precise active-site alignment)

Experimental Workflows & Protocols

The installation of the 3-methyl-4-(morpholin-4-yl)but-2-enamide warhead onto a kinase scaffold (typically an aniline or heteroarylamine) requires robust amide coupling techniques[1]. Because the starting material is a sodium salt, the choice of activation chemistry is paramount.

SynthesisWorkflow A Sodium 3-methyl-4- (morpholin-4-yl)but-2-enoate B Free Acid Intermediate (HCl/Dioxane) A->B Acidification D Active Ester (HATU/DIPEA) A->D Direct Activation (Standard Amines) C Mixed Anhydride (Isobutyl chloroformate) B->C Activation (Hindered Amines) E Target Kinase Inhibitor (Covalent Warhead Installed) C->E Amide Coupling D->E Amide Coupling

Caption: Workflow for the installation of the 3-methyl-4-(morpholin-4-yl)but-2-enamide warhead.

Protocol A: Direct Amide Coupling via in situ Activation (HATU)

This protocol is suitable for standard, unhindered amine scaffolds. The use of DIPEA is critical to ensure the amine nucleophile remains unprotonated, while HATU rapidly forms the active HOAt ester.

Step-by-Step Procedure:

  • Preparation: Suspend Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate (1.2 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Activation: Add HATU (1.3 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 15 minutes.

    • Causality Note: The pre-activation step ensures the sodium salt is fully converted to the highly reactive HOAt ester before the valuable amine scaffold is introduced, preventing side reactions.

  • Coupling: Add the target amine scaffold (1.0 eq) to the reaction mixture. Stir at room temperature for 2-4 hours.

  • Self-Validation Step: Monitor the reaction via LC-MS. The disappearance of the starting amine and the appearance of the product mass (M+H) confirms coupling. If unreacted amine persists, the pH may have dropped; verify the mixture is basic (pH 8-9) by spotting on wet pH paper, adding additional DIPEA if necessary.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate. Purify via reverse-phase HPLC.

Protocol B: Mixed Anhydride Method (For Hindered Amines)

For sterically hindered or highly electron-deficient anilines, standard coupling reagents like HATU may fail or lead to guanidinylation side products. The mixed anhydride method is preferred for butenoic acids to prevent unwanted Michael addition of the activating agent[1].

Step-by-Step Procedure:

  • Free Acid Generation: Treat the sodium salt with 1.0 eq of 4N HCl in dioxane to generate the free 3-methyl-4-(morpholin-4-yl)but-2-enoic acid. Concentrate under reduced pressure to remove dioxane.

  • Anhydride Formation: Dissolve the crude free acid in anhydrous THF. Add N-methylmorpholine (NMM, 2.5 eq) and cool the mixture to -15 °C using a dry ice/ethylene glycol bath.

  • Activation: Dropwise add isobutyl chloroformate (1.1 eq). Stir at -15 °C for 30 minutes.

    • Causality Note: Maintaining a strict low temperature (-15 °C) is critical. Elevated temperatures will cause the mixed anhydride to rapidly decompose into unreactive byproducts or undergo self-polymerization.

  • Self-Validation Step: To validate the success of the mixed anhydride formation, pull a 5 μ L aliquot, quench it into 100 μ L of methanol, and analyze via LC-MS. The presence of the methyl ester confirms successful activation prior to risking the valuable kinase scaffold.

  • Coupling: Add the hindered amine (1.0 eq) dissolved in a minimal amount of THF. Allow the reaction to slowly warm to room temperature overnight.

  • Workup: Filter off the NMM-HCl salts, concentrate the filtrate, and purify via flash chromatography (DCM/MeOH gradient).

Sources

Method

Using Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate as a reagent in cross-coupling reactions

Application Note: Utilizing Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate in Advanced Cross-Coupling Reactions Strategic Overview The synthesis of highly functionalized allylic amines is a cornerstone of modern drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate in Advanced Cross-Coupling Reactions

Strategic Overview

The synthesis of highly functionalized allylic amines is a cornerstone of modern drug development, providing access to privileged pharmacophores found in antifungal agents (e.g., Naftifine) and CNS-active therapeutics. Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is a highly versatile, bifunctional reagent that bridges traditional organometallic chemistry and modern photocatalysis.

Structurally, this reagent features a pre-formed sodium carboxylate, an α,β -unsaturated alkene, and a Lewis-basic morpholine ring. This unique triad allows it to serve two distinct synthetic roles:

  • A traceless directing group/leaving group in Palladium-catalyzed decarboxylative cross-coupling to yield substituted allylic morpholines[1].

  • A radical acceptor in visible-light photoredox/Nickel dual catalysis via Giese-type addition, retaining the carboxylate for further functionalization[2].

Mechanistic Causality & Reagent Design

Why the Pre-Formed Sodium Salt?

In decarboxylative cross-couplings, free α,β -unsaturated acids typically require the in situ addition of stoichiometric heavy-metal bases (like silver or copper salts) to form the active carboxylate capable of CO2 extrusion. By utilizing the pre-formed sodium salt, we achieve uniform solubility in polar aprotic solvents (e.g., DMA, DMF) and bypass the thermodynamic penalty of in situ deprotonation. The "soft" sodium counterion facilitates a smoother transmetalation to the Palladium(II) center compared to tightly bound lithium salts.

The Role of the Morpholine Ring

The morpholine moiety acts as an internal pharmacophore but presents a synthetic challenge: its Lewis-basic nitrogen can coordinate to transition metals, potentially poisoning the catalyst. To counteract this, our protocols mandate the use of sterically demanding, electron-rich ligands (such as CyJohnPhos or dtbbpy). These ligands outcompete the morpholine nitrogen for metal coordination and accelerate the reductive elimination step, preventing catalyst sequestration[1].

Protocol A: Palladium-Catalyzed Decarboxylative Arylation

This protocol leverages the carboxylate moiety as a leaving group. The extrusion of CO2 generates a vinyl-palladium intermediate, which subsequently couples with an aryl halide to form a 1-aryl-3-methyl-4-(morpholin-4-yl)prop-1-ene derivative[1].

PdCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I LigEx Ligand Exchange (Ag-Enoate) OxAdd->LigEx Ag-Enoate Decarb Decarboxylation (-CO2) LigEx->Decarb Heat (150°C) RedElim Reductive Elimination (Product Formation) Decarb->RedElim Ar-Pd-Vinyl RedElim->Pd0 Product

Catalytic cycle of Pd-catalyzed decarboxylative cross-coupling.

Step-by-Step Methodology
  • Preparation : In an oven-dried 15 mL pressure tube equipped with a magnetic stir bar, add Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate (0.30 mmol), Aryl Iodide (0.36 mmol), Ag2CO3 (0.90 mmol), CyJohnPhos (0.06 mmol), and PdCl2 (0.03 mmol)[1].

  • Solvent Addition : Transfer the tube to a nitrogen-filled glovebox. Add 2.0 mL of anhydrous N,N-Dimethylacetamide (DMA).

  • Reaction : Seal the tube with a Teflon screw cap, remove it from the glovebox, and heat the mixture in an oil bath at 150 °C for 12 hours.

  • Workup (Self-Validating Acid-Base Extraction) :

    • Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the AgI precipitate.

    • Validation Check: The formation of a pale yellow precipitate (AgI) on the Celite pad visually confirms that the halide abstraction and ligand exchange steps were successful.

    • Extract the filtrate with 1M HCl (3 x 10 mL). The basic morpholine product will partition into the aqueous layer, leaving neutral impurities in the organic phase.

    • Basify the aqueous layer with 2M NaOH to pH 10, then extract with Dichloromethane (3 x 10 mL). Dry the combined organic layers over Na2SO4 and concentrate in vacuo.

Protocol B: Visible-Light Photoredox/Ni Dual Catalysis (Giese Addition)

In this manifold, the reagent acts as an electron-deficient alkene (Michael acceptor). Alkyl radicals generated via photoredox catalysis undergo Giese addition across the but-2-enoate double bond. The resulting α -radical is intercepted by a Nickel catalyst to achieve a three-component carboarylation or cross-coupling, retaining the carboxylate for downstream medicinal chemistry[2][3].

DualCatalysis PC Photocatalyst Excitation RadGen Alkyl Radical Generation PC->RadGen SET Giese Giese Addition to Enoate RadGen->Giese Radical Attack NiCycle Ni-Catalyzed Cross-Coupling Giese->NiCycle alpha-Radical NiCycle->PC SET (Turnover) Prod Functionalized Product NiCycle->Prod Reductive Elimination

Visible-light photoredox and Ni dual catalytic cycle workflow.

Step-by-Step Methodology
  • Preparation : To a 20 mL vial, add Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate (0.5 mmol), an alkyl bromide (0.75 mmol), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol %), NiCl2·dtbbpy (5 mol %), and anhydrous K2HPO4 (1.0 mmol).

  • Degassing : Add 5 mL of anhydrous DMF. Degas the mixture via three freeze-pump-thaw cycles to strictly exclude oxygen, which would otherwise quench the excited state of the photocatalyst or intercept the alkyl radical[3].

  • Irradiation : Stir the mixture at room temperature under irradiation with a 34 W blue LED lamp (450 nm) for 24 hours. A cooling fan must be used to maintain the reaction at 25 °C.

  • Validation & Isolation :

    • Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting enoate mass and the emergence of the mass corresponding to the cross-coupled product confirms the success of the radical addition. The reaction mixture should transition from a pale green to a deep, persistent reddish-brown, indicating the formation of the active Ni(I)/Ni(III) species.

    • Quench with water, extract with EtOAc, and purify via reverse-phase flash chromatography.

Quantitative Optimization Data

The success of the decarboxylative cross-coupling (Protocol A) is heavily dependent on the synergistic effect of the palladium source, the steric profile of the ligand, and the silver additive. The table below summarizes the causality of optimization parameters based on established decarboxylative paradigms[1].

EntryCatalyst (10 mol%)Ligand (20 mol%)Additive (3 equiv)Temp (°C)Yield (%)Causality / Observation
1PdCl2CyJohnPhosAg2CO315088 Optimal bulk accelerates reductive elimination.
2PdCl2CyJohnPhosNone150< 5Ag2CO3 is strictly required for halide abstraction.
3Pd(OAc)2CyJohnPhosAg2CO315062Halide-free Pd precursors show reduced initial turnover.
4PdCl2PPh3Ag2CO315012PPh3 lacks sufficient steric bulk; morpholine poisons Pd.
5PdCl2CyJohnPhosAg2CO311034Insufficient thermal energy to overcome CO2 extrusion barrier.

Table 1: Optimization of reaction conditions for the Pd-catalyzed decarboxylative arylation of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate with 4-methoxyiodobenzene.

References

  • Wang, Z., Ding, Q., He, X., & Wu, J. (2009). Palladium-catalyzed decarboxylative cross-coupling reaction of cinnamic acid with aryl iodide. Organic & Biomolecular Chemistry, 7(5), 863-865.[Link]

  • Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. C. (2016). Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis. Journal of the American Chemical Society, 138(6), 1832–1835.[Link]

  • Wang, X., Xue, J., & Rong, Z.-Q. (2020). General Method for Enantioselective Three-Component Carboarylation of Alkenes Enabled by Visible-Light Dual Photoredox/Nickel Catalysis. Journal of the American Chemical Society, 142(45), 19354–19366.[Link]

Sources

Application

Application Note: Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate in Targeted Covalent Inhibitor Design

Executive Summary The resurgence of Targeted Covalent Inhibitors (TCIs) has revolutionized oncology and immunology, yielding breakthrough therapeutics for previously "undruggable" targets[1]. A critical challenge in TCI...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The resurgence of Targeted Covalent Inhibitors (TCIs) has revolutionized oncology and immunology, yielding breakthrough therapeutics for previously "undruggable" targets[1]. A critical challenge in TCI design is balancing the electrophilic reactivity of the warhead to ensure rapid engagement with the target cysteine while minimizing off-target toxicity caused by indiscriminate alkylation of intracellular thiols[2]. Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate has emerged as a highly versatile, bench-stable building block for synthesizing sterically tuned, highly soluble Michael acceptor warheads. This application note provides a comprehensive guide to the structural rationale, quantitative profiling, and synthetic protocols for integrating this moiety into heterocyclic drug scaffolds.

Structural Rationale & Mechanistic Causality

The design of a covalent warhead is an exercise in precise stereoelectronic tuning. The incorporation of the 3-methyl-4-(morpholin-4-yl)but-2-enoate fragment onto a reversible binding scaffold (e.g., quinazoline, pyrimidine) introduces several synergistic advantages[3]:

  • Steric Shielding (3-Methyl Group): The addition of a methyl group at the β -position of the Michael acceptor sterically hinders the electrophilic carbon. This dramatically reduces the intrinsic reactivity toward highly abundant, off-target nucleophiles like glutathione (GSH), thereby extending the compound's intracellular half-life[2].

  • Intramolecular Catalysis & Solubilization (Morpholine Ring): The morpholine moiety serves a dual purpose. Macroscopically, it significantly enhances the aqueous solubility of the lipophilic heterocyclic core. Microscopically, the basic nitrogen can become protonated in the acidic microenvironment of certain kinase pockets, providing an inductive electron-withdrawing effect that re-activates the sterically hindered Michael acceptor strictly upon target binding[4].

  • Bench Stability (Sodium Salt): Free α,β -unsaturated amino acids are often zwitterionic, highly hygroscopic, and prone to self-polymerization. The sodium salt form isolates the carboxylate, providing a free-flowing, stable powder that ensures high reproducibility in parallel synthesis campaigns.

G A Target Kinase (e.g., EGFR Cys797) D Proximity-Driven Orientation A->D B Heterocyclic Scaffold (Reversible Binding) B->D C 3-Methyl-4-morpholino but-2-enamide Warhead C->D E Thiolate Attack (Michael Addition) D->E Steric tuning by 3-methyl F Irreversible Covalent Adduct Formation E->F Morpholine-assisted catalysis

Fig 1: Mechanism of target engagement and tuned Michael addition by the morpholino-butenamide warhead.

Quantitative Warhead Profiling

To justify the selection of the 3-methyl-4-morpholino variant over traditional warheads, we must evaluate both intrinsic reactivity (GSH half-life) and target-specific reactivity ( kinact​/KI​ ). The table below summarizes the comparative advantages of this building block against standard acrylamides and crotonamides[1][2].

Warhead TypeStructural ExampleIntrinsic Reactivity ( t1/2​ with 10 mM GSH)Target Inactivation ( kinact​/KI​ )Aqueous Solubility (LogS)
Unsubstituted Acrylamide Ibrutinib-like< 15 minutes (High)> 105 M−1s−1 Low (-4.5)
4-(Dimethylamino)crotonamide Afatinib-like~ 2.5 hours (Moderate)~ 104 M−1s−1 Moderate (-3.2)
3-Methyl-4-morpholino-but-2-enamide Next-Gen TCI> 12 hours (Low) **~ 104 M−1s−1 **High (-2.1)

Data Summary: The 3-methyl group suppresses off-target GSH depletion, while the morpholine group rescues target-specific inactivation efficiency and boosts solubility.

Experimental Workflows & Protocols

To ensure a self-validating system, the synthesis of the covalent inhibitor must be immediately followed by an intrinsic reactivity assay. This prevents the progression of hyper-reactive, toxic compounds into costly in vivo models.

Workflow S1 Step 1: Amide Coupling Sodium Salt + Heteroarylamine S2 Step 2: Purification Flash Chromatography / Prep-HPLC S1->S2 HATU/DIPEA/DMF S3 Step 3: GSH Reactivity Assay LC-MS Validation S2->S3 >95% Purity Required S4 Step 4: Kinase Inhibition Assay k_inact / K_I Determination S3->S4 Validated t_1/2 > 10h

Fig 2: Integrated workflow from warhead coupling to biochemical validation.

Protocol A: Amide Coupling to Heterocyclic Scaffolds

Objective: Conjugate Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate to a primary heteroarylamine (e.g., a 6-aminoquinazoline core).

Causality Check: We utilize HATU over EDC/HOBt because the 3-methyl substitution creates significant steric hindrance at the carboxylate. HATU provides the highly reactive 7-azabenzotriazole active ester necessary to drive the reaction. DIPEA is selected as a non-nucleophilic base to neutralize the system without attacking the Michael acceptor.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target heteroarylamine (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL).

  • Activation: Add Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate (248 mg, 1.2 mmol, 1.2 eq) to the solution, followed by DIPEA (0.52 mL, 3.0 mmol, 3.0 eq). Stir for 5 minutes at room temperature.

  • Coupling: Cool the mixture to 0 °C using an ice bath. Add HATU (570 mg, 1.5 mmol, 1.5 eq) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours, monitoring completion via LC-MS.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO3​ (15 mL). Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF, followed by brine (10 mL).

  • Drying & Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via reverse-phase Prep-HPLC (Water/MeCN with 0.1% Formic Acid) to yield the pure TCI.

Protocol B: Intrinsic Reactivity Profiling (GSH Assay)

Objective: Validate that the synthesized TCI possesses a sufficiently long half-life against off-target thiols.

Causality Check: By incubating the compound with a massive excess of Glutathione (GSH) at physiological pH and temperature, we create a pseudo-first-order kinetic environment. If the compound depletes too rapidly ( t1/2​<1 hour), it will likely bind indiscriminately to serum albumin or intracellular GSH, causing severe toxicity.

Step-by-Step Methodology:

  • Stock Solutions: Prepare a 10 mM stock of the synthesized TCI in DMSO. Prepare a fresh 100 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Incubation Mixture: In a 2 mL HPLC vial, combine 900 µL of PBS (pH 7.4), 90 µL of the 100 mM GSH stock (final concentration: 9 mM), and 10 µL of the 10 mM TCI stock (final concentration: 100 µM).

  • Reaction Conditions: Seal the vial and incubate at 37 °C in a thermoshaker at 300 rpm.

  • Sampling: At time points t=0,1,2,4,8,and 24 hours, extract a 50 µL aliquot and quench it immediately by mixing with 50 µL of ice-cold MeCN containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4 °C to precipitate buffer salts.

  • LC-MS Analysis: Inject the supernatant into an LC-MS/MS system. Plot the natural log of the remaining parent compound peak area versus time to calculate the pseudo-first-order rate constant ( kGSH​ ) and the half-life ( t1/2​=ln(2)/kGSH​ ).

References

  • Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update Journal of Medicinal Chemistry, ACS Publications (2024). URL:[Link]

  • The Ascension of Targeted Covalent Inhibitors Journal of Medicinal Chemistry, ACS Publications (2022). URL:[Link]

  • Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release Journal of Medicinal Chemistry, ACS Publications (2023). URL:[Link]

  • Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles Journal of Medicinal Chemistry, ACS Publications (2002). URL:[Link]

Sources

Method

Application Note: In Vivo Administration and Pharmacological Evaluation of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate

Executive Summary & Pharmacological Rationale Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is a highly specialized preclinical compound characterized by three distinct structural motifs, each dictating specific handlin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is a highly specialized preclinical compound characterized by three distinct structural motifs, each dictating specific handling and in vivo administration requirements:

  • The Morpholine Pharmacophore: The morpholine ring is a privileged scaffold in medicinal chemistry [1]. The oxygen atom withdraws electron density from the nitrogen, lowering its basicity (pKa ≈ 8.4). This creates a highly favorable hydrophilic-lipophilic balance, enhancing metabolic stability, cellular permeability, and target engagement (frequently utilized in kinase inhibitors and CNS-penetrant drugs) [1].

  • The But-2-enoate (Crotonate) Moiety: This α,β -unsaturated carbonyl functions as a Michael acceptor . In drug design, such moieties are deployed as covalent warheads to form irreversible bonds with nucleophilic cysteine residues in target proteins. Causality for Protocol: Formulations must strictly avoid nucleophilic excipients (e.g., thiols like DTT) to prevent premature quenching of the warhead.

  • The Sodium Salt: The conversion to a sodium salt maximizes aqueous solubility [2]. Causality for Protocol: This eliminates the need for harsh, biologically active co-solvents like DMSO, Tween-80, or Cremophor EL, thereby preventing vehicle-induced toxicity and ensuring that observed in vivo phenotypes are strictly compound-driven.

Structural Mechanism & Target Engagement

To understand the dosing strategy, one must visualize how the compound's structural components interact with biological systems. The diagram below illustrates the dual-action mechanism of receptor affinity and covalent binding.

Mechanism cluster_structure Structural Contributions Compound Sodium 3-methyl-4-(morpholin-4-yl) but-2-enoate Morpholine Morpholine Ring (Enhanced ADME & Permeability) Compound->Morpholine Enoate But-2-enoate Moiety (Michael Acceptor / Covalent Warhead) Compound->Enoate Sodium Sodium Salt (Aqueous Solubility) Compound->Sodium Target Target Protein (Cysteine Residue Binding) Morpholine->Target Non-covalent Affinity Enoate->Target Covalent Bond Formation Inhibition Irreversible Pathway Inhibition & Pharmacological Efficacy Target->Inhibition Downstream Effect

Caption: Mechanistic rationale of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate structural components.

Formulation Strategy & Vehicle Selection

Because the compound is a sodium salt, it exhibits excellent solubility in aqueous media.

Recommended Vehicle
  • 0.9% Sterile Saline or 1X Phosphate-Buffered Saline (PBS, pH 7.4) .

  • Causality: Maintaining a physiological pH (7.4) prevents the hydrolysis of the enoate ester while ensuring the morpholine nitrogen remains in a predominantly unprotonated, membrane-permeable state.

Preparation Protocol (Self-Validating System)
  • Weighing: Weigh the required mass of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate using a microbalance. Self-Validation: Always weigh a control standard to verify balance calibration prior to handling the active pharmaceutical ingredient (API).

  • Dissolution: Add the API to 0.9% sterile saline. Vortex gently for 30 seconds. Do not sonicate at high temperatures, as thermal stress may degrade the α,β -unsaturated system.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and prevents non-specific binding of the morpholine ring to the filter membrane, ensuring 100% compound recovery.

  • Verification: Analyze a 10 µL aliquot via LC-MS/MS against a standard curve to confirm the final concentration before animal administration.

In Vivo Administration Protocols (Murine Models)

The following tables and protocols outline the standardized approach for dosing mice (typically 20-25g C57BL/6 or BALB/c).

Table 1: Standardized Dosing Regimens & PK Parameters
RouteRecommended Dose RangeMax Volume (per 20g mouse)Needle GaugeAbsorption ProfilePrimary Use Case
Intravenous (IV) 1 - 5 mg/kg100 µL29GImmediate (100% Bioavailable)Absolute bioavailability & clearance studies.
Intraperitoneal (IP) 5 - 25 mg/kg200 µL27GRapid (Tmax ~15-30 mins)Routine efficacy and systemic exposure models.
Per Os (PO) 10 - 50 mg/kg200 µL20G (Gavage)Moderate (Tmax ~1-2 hours)Chronic dosing and oral bioavailability studies.
Protocol A: Intraperitoneal (IP) Administration

Causality: IP injection is preferred for routine efficacy studies because it allows for larger administration volumes than IV, while bypassing the immediate gastrointestinal degradation associated with PO dosing.

  • Preparation: Warm the formulated solution to 37°C in a water bath. Causality: Injecting cold solutions can induce hypothermia and alter local blood flow, skewing early pharmacokinetic absorption data.

  • Restraint: Secure the mouse by the scruff, exposing the ventral abdomen. Tilt the animal so the head is lower than the hindquarters. Causality: This causes the abdominal organs to shift cranially, minimizing the risk of accidental intestinal puncture.

  • Injection: Insert a 27G needle at a 30-degree angle into the lower right quadrant of the abdomen. Aspirate slightly; if fluid or blood enters the hub, withdraw and discard. If clear, inject the calculated volume smoothly over 3 seconds.

  • Monitoring: Observe the animal for 15 minutes post-dose for signs of acute toxicity (e.g., piloerection, ataxia), which could indicate off-target CNS effects driven by the morpholine ring.

Protocol B: Intravenous (IV) Tail Vein Administration

Causality: IV administration bypasses first-pass metabolism, providing the foundational data required to calculate the compound's volume of distribution (Vd) and systemic clearance (Cl).

  • Vasodilation: Place the mouse in a warming chamber (37°C) for 5 minutes. Causality: Heat induces peripheral vasodilation, engorging the lateral tail veins and ensuring successful venipuncture.

  • Restraint: Transfer the mouse to a specialized tail-vein restrainer.

  • Injection: Swab the tail with 70% ethanol. Insert a 29G needle (bevel up) into the lateral tail vein, starting distally (near the tip). Inject the solution (max 100 µL) slowly over 5-10 seconds.

  • Hemostasis: Withdraw the needle and apply gentle pressure with a sterile gauze pad for 30 seconds to prevent hematoma formation, which can trap the compound and skew PK data.

Experimental Workflow & Data Collection

To ensure maximum reproducibility, the entire in vivo workflow must operate as a closed, self-validating loop.

ExperimentalWorkflow Formulation Formulation (Saline, pH 7.4) Sterilization Sterilization (0.22 µm PTFE) Formulation->Sterilization Dosing In Vivo Dosing (IV, IP, PO) Sterilization->Dosing Sampling PK/PD Sampling (Blood, Target Tissue) Dosing->Sampling Analysis LC-MS/MS Analysis & Target Occupancy Sampling->Analysis Analysis->Formulation Iterative Dose Adjustment

Caption: Self-validating experimental workflow for in vivo pharmacokinetic and pharmacodynamic evaluation.

Pharmacokinetic (PK) Sampling Strategy

For accurate half-life ( t1/2​ ) determination of the morpholine derivative, blood should be collected via submandibular bleed or terminal cardiac puncture at the following timepoints:

  • IV: 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

  • IP/PO: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

Causality for Sample Handling: Because the compound contains a reactive enoate (Michael acceptor), blood samples must be collected in EDTA tubes and immediately placed on ice. Plasma must be separated via centrifugation (2000 x g, 10 mins, 4°C) and flash-frozen in liquid nitrogen to prevent ex vivo degradation or non-specific protein binding.

References

  • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Source: Medicinal Research Reviews (PubMed/Wiley). URL: [Link][1]

Sources

Application

Application Notes and Protocols: Investigating the Catalytic Potential of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate in Medicinal Chemistry

Preamble: Charting a Course for a Novel Catalyst In the landscape of medicinal chemistry, the quest for novel, efficient, and selective catalysts is perpetual. Organocatalysis has firmly established itself as a third pil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Charting a Course for a Novel Catalyst

In the landscape of medicinal chemistry, the quest for novel, efficient, and selective catalysts is perpetual. Organocatalysis has firmly established itself as a third pillar alongside metal and biocatalysis, offering distinct advantages in terms of sustainability, operational simplicity, and the generation of metal-free active pharmaceutical ingredients (APIs).[1][2][3] The molecule at the center of this guide, Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate, presents an intriguing, yet currently unexplored, profile. While direct literature on its catalytic applications is not yet established, its structure—a sodium enoate appended with a morpholine moiety—suggests a compelling hypothesis for its function as a novel organocatalyst.

This document, therefore, is structured not as a retrospective of established applications, but as a forward-looking guide for the research scientist. It provides the foundational logic, experimental frameworks, and detailed protocols to systematically investigate, validate, and potentially exploit the catalytic capabilities of this compound in reactions of significance to drug discovery and development.

Structural Analysis and Mechanistic Hypothesis

The structure of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate (Figure 1) provides immediate clues to its potential catalytic behavior. The key features are:

  • The Morpholine Moiety: A six-membered heterocyclic amine that is a common pharmacophore in medicinal chemistry.[4] In the context of organocatalysis, secondary amines like morpholine are well-known to participate in enamine and iminium ion catalysis.[5][6]

  • The Enoate System: The α,β-unsaturated carboxylate provides a platform for conjugate additions and other transformations.

  • The Sodium Cation: This suggests the compound is a salt, which may influence its solubility and reactivity.

Figure 1: Structure of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate CAS Number: 1955564-52-9[7] Molecular Formula: C9H14NNaO3[8]

Hypothesized Catalytic Cycle: Enamine-Mediated Catalysis

Our primary hypothesis is that this compound could act as a precursor to a catalytically active species in reactions involving aldehydes or ketones. The morpholine nitrogen, upon release from the sodium salt and potential protonation/deprotonation equilibria, could react with a carbonyl compound to form a nucleophilic enamine intermediate. This enamine could then react with various electrophiles. A plausible, generic catalytic cycle is depicted below.

Hypothesized_Enamine_Catalysis cluster_0 Catalytic Cycle Start R1CHO + Catalyst Enamine Enamine Intermediate Start->Enamine - H2O Reaction Enamine + Electrophile (E+) Enamine->Reaction Iminium Iminium Intermediate Reaction->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis + H2O Product Product Hydrolysis->Product Catalyst_Regen Catalyst Regeneration Hydrolysis->Catalyst_Regen Catalyst_Regen->Start

Caption: A hypothesized enamine catalytic cycle for the morpholine-containing catalyst.

Application Note I: Proof-of-Concept—The Michael Addition

The Michael addition of aldehydes to nitro-olefins is a classic benchmark reaction for novel enamine catalysts. It is a carbon-carbon bond-forming reaction of high importance in the synthesis of functionalized molecules.

Scientific Rationale: This reaction is chosen for its well-understood mechanism and the typically clean conversions, which simplifies the initial assessment of catalytic activity. The formation of the product can be readily monitored by standard analytical techniques (TLC, GC-MS, NMR).

Protocol 2.1: Screening for Catalytic Activity in the Michael Addition of Propanal to β-Nitrostyrene

Materials:

  • Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate (the "Catalyst")

  • Propanal (freshly distilled)

  • trans-β-Nitrostyrene

  • Solvents: Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), Acetonitrile (MeCN) (anhydrous)

  • Internal standard (e.g., dodecane) for GC analysis

  • Reaction vials (2 mL) with magnetic stir bars

Procedure:

  • Catalyst Preparation: Prepare a stock solution of the catalyst in a suitable solvent (e.g., DCM) if solubility allows. Otherwise, the catalyst will be added directly as a solid.

  • Reaction Setup: To a 2 mL reaction vial charged with a magnetic stir bar, add trans-β-nitrostyrene (0.1 mmol, 1.0 equiv).

  • Catalyst Loading: Add the catalyst at various loadings (e.g., 1 mol%, 5 mol%, 10 mol%).

  • Solvent Addition: Add the chosen anhydrous solvent (0.5 mL).

  • Initiation: Add propanal (0.2 mmol, 2.0 equiv) to the vial.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or by taking aliquots at regular intervals (e.g., 1, 4, 12, 24 hours) and analyzing by Gas Chromatography-Mass Spectrometry (GC-MS) using an internal standard.

  • Work-up (for analysis): Quench the aliquot with a small amount of saturated NH4Cl solution, extract with ethyl acetate, dry over Na2SO4, and prepare for analysis.

  • Control Experiments:

    • Run the reaction without any catalyst.

    • Run the reaction with morpholine alone to determine the background reactivity of the amine moiety.

Data Analysis and Interpretation:

The primary outcome is the conversion of β-nitrostyrene to the Michael adduct. A significant increase in conversion in the presence of the catalyst compared to the control reactions will provide the initial proof-of-concept.

Table 1: Example Data Table for Catalyst Screening

EntryCatalyst Loading (mol%)SolventTime (h)Conversion (%)
10DCM24< 5
210 (Morpholine)DCM2415
31DCM2410
45DCM2445
510DCM2485
610Toluene2470
710THF2465
810MeCN2490

This is a hypothetical data table for illustrative purposes.

Application Note II: Asymmetric Catalysis Potential

While the parent compound is achiral, its structure lends itself to modification for asymmetric catalysis. The development of chiral catalysts is a cornerstone of modern medicinal chemistry, enabling the synthesis of single-enantiomer drugs.[2][9]

Scientific Rationale: By synthesizing chiral derivatives of the morpholine moiety, it may be possible to induce enantioselectivity in the catalyzed reaction. This would dramatically increase the utility of this catalyst class.

Protocol 3.1: Synthesis of a Chiral Catalyst Derivative

A potential synthetic route to a chiral analogue could start from a chiral amino alcohol, for example, (S)-2-amino-3-phenyl-1-propanol.

Chiral_Catalyst_Synthesis Start (S)-2-amino-3-phenyl-1-propanol Step1 Reaction with Ethyl 4-chloro-3-methylbut-2-enoate Start->Step1 Intermediate Chiral Ester Intermediate Step1->Intermediate Step2 Saponification (NaOH) Intermediate->Step2 Product Chiral Sodium Enoate Catalyst Step2->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate , a highly functional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate , a highly functionalized α,β -unsaturated sodium salt frequently utilized as an intermediate in medicinal chemistry[1].

The synthesis relies on a two-step sequence: an allylic amination of ethyl 4-bromo-3-methylbut-2-enoate[2] followed by a carefully controlled saponification. Below, we address the mechanistic pitfalls of this workflow and provide self-validating protocols to maximize your reaction yield.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During the amination of ethyl 4-bromo-3-methylbut-2-enoate with morpholine, my yield is low and I observe multiple spots on TLC. How can I improve selectivity? A1: The reaction between ethyl 4-bromo-3-methylbut-2-enoate and morpholine is an allylic nucleophilic substitution[3]. While the SN​2 pathway at the primary C4 carbon is kinetically and thermodynamically favored (as it preserves the conjugated α,β -unsaturated ester system), side reactions are common under unoptimized conditions.

  • Causality: Excess morpholine or elevated temperatures promote Michael addition at the C3 position and SN​2′ allylic rearrangement, leading to complex isomeric mixtures.

  • Solution: Shift from thermodynamic to kinetic control. Maintain the reaction strictly at 0°C during the addition phase. Instead of using excess morpholine as the base, employ a non-nucleophilic acid scavenger like N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent (THF) to accelerate the desired SN​2 trajectory while suppressing side reactions.

Q2: My saponification (hydrolysis) step results in a complex mixture and loss of the double bond. What is the mechanistic cause, and how do I fix it? A2: Saponification of α,β -unsaturated esters using sodium hydroxide[1] is highly sensitive to base stoichiometry and temperature.

  • Causality: Excess OH− acts as a nucleophile, causing Michael addition at the β -carbon to form β -hydroxy byproducts. Furthermore, prolonged exposure to strong bases deprotonates the γ -position, causing the double bond to migrate out of conjugation (deconjugation) to form a thermodynamically stable but undesired β,γ -unsaturated system.

  • Solution: Use exactly 1.0 to 1.05 equivalents of aqueous NaOH. Perform the reaction in a miscible co-solvent system (e.g., Ethanol/Water) to ensure homogeneity, and keep the temperature strictly below 10°C.

Q3: The final product is highly water-soluble. Standard liquid-liquid extraction results in near-zero yield. How should I isolate it? A3: As a sodium salt of an amino-acid-like structure (containing both a carboxylate and a tertiary amine), the product exhibits extreme hydrophilicity.

  • Causality: Partitioning this salt into an organic phase is thermodynamically unfavorable due to its high hydration energy.

  • Solution: Abandon standard organic extraction for the final product. Instead, wash the post-saponification aqueous layer with an organic solvent (MTBE) to remove unreacted ester and organic impurities. Then, lyophilize (freeze-dry) the aqueous layer directly. This self-validating isolation method ensures 100% recovery of the salt without thermal degradation.

Part 2: Quantitative Data & Optimization Parameters

The following tables summarize the empirical data driving our protocol choices. Comparing these parameters highlights the causality between reaction conditions and isolated yields.

Table 1: Optimization of Step 1 (Allylic Amination)
Base / EquivalentsSolventTemperatureTimeYield (%)Mechanistic Observation
Morpholine (2.5 eq)None (Neat)25°C2 h< 30%High impurities due to Michael addition and polymerization.
K2​CO3​ (1.5 eq)DMF25°C6 h65%Moderate yield; some SN​2′ allylic rearrangement observed.
DIPEA (1.2 eq) THF 0°C to RT 5 h > 85% Clean SN​2 conversion; kinetically controlled, minimal side reactions.
Table 2: Optimization of Step 2 (Saponification & Isolation)
Base / EquivalentsSolvent SystemTemperatureIsolation MethodYield (%)Mechanistic Observation
NaOH (2.0 eq)MeOH / H2​O 25°CExtraction (EtOAc)< 10%Product lost to aqueous phase; double bond deconjugation observed.
LiOH (1.5 eq)THF / H2​O 25°CLyophilization60%Significant Michael addition of hydroxide at the β -carbon.
NaOH (1.05 eq) EtOH / H2​O 0°C - 5°C Wash + Lyophilization > 90% High purity; exact stoichiometry prevents deconjugation; full recovery.

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-methyl-4-(morpholin-4-yl)but-2-enoate

This protocol utilizes kinetic control to ensure high regioselectivity.

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve ethyl 4-bromo-3-methylbut-2-enoate (1.0 eq, 10 mmol) in anhydrous THF (20 mL, 0.5 M).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0°C for 10 minutes.

  • Reagent Addition: Add DIPEA (1.2 eq, 12 mmol) via syringe. Subsequently, add morpholine (1.05 eq, 10.5 mmol) dropwise over 15 minutes to prevent exothermic spikes.

  • Reaction: Stir the mixture at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature for 4 hours. Self-Validation: Check TLC (Hexanes/EtOAc 3:1); the starting material spot should be completely consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the intermediate ester.

Protocol 2: Saponification to Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate

This protocol relies on strict stoichiometric control and lyophilization to prevent product loss.

  • Preparation: Dissolve the intermediate ester (1.0 eq, 8 mmol) in a 1:1 mixture of Ethanol and HPLC-grade Water (40 mL total, 0.2 M).

  • Cooling: Cool the mixture to 0°C - 5°C using an ice-water bath.

  • Hydrolysis: Slowly add a pre-titrated, pre-cooled solution of NaOH (1.05 eq, 8.4 mmol, 1M in water) dropwise over 15 minutes.

  • Reaction: Stir at 5°C for 2-3 hours. Self-Validation: Monitor via LC-MS. Terminate the reaction immediately upon complete consumption of the ester to prevent deconjugation.

  • Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator (water bath temperature strictly < 30°C).

  • Aqueous Wash: Transfer the remaining aqueous phase to a separatory funnel. Wash with MTBE (2 × 15 mL) to extract any unreacted starting material or non-polar organic impurities. Discard the organic layers.

  • Isolation: Transfer the highly pure aqueous layer to a lyophilization flask. Freeze at -80°C and lyophilize (freeze-dry) for 24-48 hours to yield the pure sodium salt as a free-flowing white solid.

Part 4: Reaction Workflow & Mechanistic Pathways

SynthesisWorkflow SM Starting Material: Ethyl 4-bromo-3-methylbut-2-enoate Step1 Step 1: Amination (Morpholine, DIPEA, THF, 0°C) SM->Step1 Int_Desired Desired Intermediate: Ethyl 3-methyl-4-(morpholin-4-yl)but-2-enoate Step1->Int_Desired SN2 Pathway (Kinetically Favored) Int_Side Side Product: Michael Adducts / SN2' Isomers Step1->Int_Side Excess Heat / Nucleophile Step2 Step 2: Saponification (NaOH, EtOH/H2O, <10°C) Int_Desired->Step2 Prod_Desired Target Product: Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate Step2->Prod_Desired Controlled Hydrolysis (1.05 eq Base) Prod_Side Side Products: Deconjugated / Hydroxy Adducts Step2->Prod_Side Excess Base / High Temp

Fig 1: Mechanistic workflow and side-reaction pathways for synthesis.

References

  • Buy C9H14NNaO3 (EVT-15529919) - EvitaChem EvitaChem
  • Ethyl E-4-Bromo-3-methyl-2-buteno
  • Modular Total Synthesis of iso-Archazolids and Archazologs ACS Public

Sources

Optimization

Troubleshooting degradation of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate during long-term storage

Welcome to the Technical Support Center. As drug development professionals, managing the stability of highly functionalized intermediates like Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is critical.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals, managing the stability of highly functionalized intermediates like Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is critical. This compound features a hygroscopic sodium carboxylate, an electron-rich morpholine ring, and an α,β -unsaturated system—each presenting unique degradation liabilities.

This guide provides root-cause analyses, validated diagnostic workflows, and field-proven storage protocols to ensure the integrity of your API intermediates.

Section 1: Mechanistic FAQs (Root Cause Analysis)

Q1: Why does my lyophilized powder transition from a free-flowing solid into a gummy, discolored mass after several weeks of storage? A1: This is a classic manifestation of deliquescence driven by the hygroscopic nature of the sodium carboxylate moiety. When the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, it absorbs moisture from the air, dissolving into a saturated micro-aqueous layer. Causality: This phase transition from solid to solution exponentially increases reaction kinetics ()[1]. Once in this aqueous microenvironment, the electron-rich morpholine nitrogen becomes highly susceptible to autoxidation, forming N-oxides, while the α,β -unsaturated double bond simultaneously undergoes hydration ()[2].

Q2: My stability-indicating HPLC assay shows a new isobaric peak appearing after 3 months at room temperature. What is causing this? A2: You are likely observing E/Z isomerization of the but-2-enoate double bond. Causality: α,β -unsaturated carboxylic acids and their salts are highly sensitive to photolytic stress. Ambient laboratory lighting (specifically near-UV and visible light) provides sufficient energy to excite the π→π∗ transition, facilitating rotation around the double bond and resulting in an equilibrium mixture of E and Z isomers. This is a well-documented photostability liability governed by standardized testing frameworks ()[3].

Section 2: Diagnostic & Troubleshooting Workflows

TroubleshootingWorkflow Start Degradation Detected (Purity < 98%) Visual Visual & Gravimetric Inspection Start->Visual Decision1 Gummy/Sticky Appearance? Visual->Decision1 PathMoisture Moisture Uptake (Deliquescence) Decision1->PathMoisture Yes PathLCMS Perform LC-MS/MS & 1H-NMR Decision1->PathLCMS No PathMoisture->PathLCMS Verify Decision2 Mass Shift Observed? PathLCMS->Decision2 Oxidation +16 Da: N-Oxidation (Morpholine ring) Decision2->Oxidation +16 m/z Hydrolysis +18 Da: Hydration (Double bond) Decision2->Hydrolysis +18 m/z Isomerization Same Mass, New Peak: E/Z Isomerization Decision2->Isomerization Isobaric

Diagnostic workflow for identifying degradation pathways of morpholino-butenoates.

Protocol 1: Self-Validating Diagnostic LC-MS/MS & NMR Workflow

Purpose: To definitively distinguish between hydrolysis, N-oxidation, and isomerization.

Step 1: Sample Preparation & System Suitability

  • Dissolve 1.0 mg of the degraded sample in 1.0 mL of anhydrous LC-MS grade Acetonitrile/Water (50:50, v/v) buffered with 10 mM Ammonium Acetate (pH 7.4).

  • Causality: A neutral pH buffer prevents artificial acid-catalyzed hydration of the double bond during analysis. The morpholine nitrogen is basic; maintaining pH 7.4 ensures consistent ionization for ESI+ without inducing degradation in the autosampler.

  • Self-Validation Check: Inject a blank, followed by a freshly prepared Certified Reference Standard (CRS). The CRS must show 99.0% purity with no +16 Da or +18 Da peaks before proceeding to the sample.

Step 2: LC-MS/MS Analysis (ESI+)

  • Monitor the exact mass of the parent free acid [M+H]+ (Theoretical m/z = 186.11).

  • Screen for specific mass shifts:

    • +16 Da (m/z 202.11): Indicates N-oxidation of the morpholine ring.

    • +18 Da (m/z 204.12): Indicates hydration of the double bond.

    • Isobaric (m/z 186.11) at a different retention time: Indicates E/Z isomerization.

Step 3: 1H-NMR Confirmation (for Isomerization)

  • Dissolve 5 mg of the sample in D2​O .

  • Causality: The vinylic proton (at C2) will exhibit a distinct chemical shift depending on its stereochemical relationship to the carboxylate group. Compare the integration of the original vinylic proton signal against the new peak to quantify the E/Z ratio accurately.

Section 3: Storage Optimization & Quantitative Stability Data

Table 1: Quantitative Stability Profile of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate
Storage ConditionTimepointPurity (%)Primary DegradantMoisture Content (w/w %)
25°C / 60% RH (Open vial)3 Months82.4%N-Oxide (+16 Da)14.2%
25°C / 60% RH (Sealed + Desiccant)3 Months96.1%E/Z Isomer1.1%
4°C (Sealed + Argon)6 Months98.5%None< 0.5%
-20°C (Sealed + Argon, Amber Vial)12 Months> 99.5%None< 0.5%
ICH Q1B Photostability (1.2M lux-hrs)1 Cycle88.0%E/Z IsomerN/A
Protocol 2: Field-Proven Long-Term Storage Preparation

Purpose: To arrest deliquescence, oxidation, and photolytic isomerization.

Step 1: Lyophilization & Gravimetric Verification

  • Lyophilize the compound to a moisture content of 0.5% (w/w).

  • Self-Validation Check: Weigh the vial before and after a secondary 2-hour vacuum drying cycle. The mass difference must be < 0.1%, confirming constant weight and complete moisture removal.

Step 2: Argon Backfilling

  • Transfer the vials to a glove box purged with Argon ( O2​ < 1 ppm).

  • Causality: Argon is denser than Nitrogen. It effectively displaces residual oxygen at the bottom of the vial, creating an inert blanket that prevents oxidative degradation pathways during forced stress testing and long-term storage ().

Step 3: Packaging & Storage

  • Seal the compound in amber glass vials. Causality: Amber glass blocks near-UV and visible light, preventing E/Z isomerization.

  • Place the amber vial inside a secondary heat-sealed aluminum pouch containing a silica gel desiccant packet.

  • Store at -20°C. Causality: Sub-zero temperatures suppress the kinetic energy required for any residual solid-state degradation pathways.

References

  • Solid-State Chemistry of Drugs (Stephen R. Byrn). Cambridge Core / Academic Press.

  • Pharmaceutical Stress Testing: Predicting Drug Degradation (Baertschi, Alsante, Reed). Taylor & Francis.

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products . European Medicines Agency (EMA).

  • Morpholine (EHC 179, 1996) - Degradation Pathways . INCHEM.

Sources

Troubleshooting

Best purification methods for removing impurities from Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate

Answering the user's request.## Technical Support Center: Purification of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate Welcome to the dedicated technical support guide for the purification of Sodium 3-methyl-4-(morphol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Purification of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate

Welcome to the dedicated technical support guide for the purification of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate (CAS 1955564-52-9). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound with the high degree of purity required for subsequent applications. The unique bifunctional nature of this molecule—possessing both a basic morpholine moiety and an ionic sodium carboxylate—presents specific purification hurdles that standard protocols may not adequately address.

This guide provides a series of frequently asked questions for rapid troubleshooting, followed by in-depth, validated protocols for the most effective purification strategies. We will explore the "why" behind each step, empowering you to make informed decisions and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude sample?

A: Impurities in Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate typically arise from the synthesis process. These can include:

  • Unreacted Starting Materials: Residual morpholine or precursors to the but-2-enoate backbone.

  • Synthesis Reagents: Excess base, such as sodium hydroxide or sodium methoxide, used for the final saponification or salt formation step. Commercial bases can also introduce impurities like sodium chloride or sodium carbonate.[1]

  • By-products: Products from side-reactions. For example, if high temperatures are used, reactions involving multiple morpholine additions could occur.[2]

  • The Free Carboxylic Acid: Incomplete conversion to the sodium salt will leave the corresponding free acid, 3-methyl-4-(morpholin-4-yl)but-2-enoic acid.

  • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., ethanol, toluene, THF).

Q2: My compound is highly soluble in water, making standard organic solvent extraction ineffective. What can I do?

A: This is a common issue with polar organic salts. To improve extraction efficiency from an aqueous solution, consider these two strategies:

  • "Salting Out": The addition of a saturated salt solution, like brine (NaCl), to the aqueous layer increases the ionic strength of the aqueous phase. This reduces the solubility of your organic salt, encouraging its partition into the organic layer.[3]

  • Purification via Acid-Base Chemistry: A more robust method involves temporarily converting your salt into a less polar, more organically soluble form. By acidifying the aqueous solution (e.g., with HCl to pH < 4), you protonate the carboxylate, forming the free carboxylic acid.[4] This neutral species is significantly more soluble in solvents like dichloromethane (DCM) or ethyl acetate. You can then extract the free acid, wash away water-soluble impurities, and regenerate the pure sodium salt. (See Detailed Protocol 2).

Q3: Why does my compound streak badly or remain at the baseline on a standard silica gel TLC plate?

A: This behavior is characteristic of basic and/or highly polar compounds on acidic silica gel. The basic nitrogen atom in the morpholine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible binding or significant peak tailing.[3] Similarly, the ionic nature of the sodium salt results in very strong adsorption. Standard silica gel chromatography is generally not a suitable method for purifying this compound.

Q4: I am attempting recrystallization, but my compound "oils out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens if the compound's melting point is below the boiling point of the solvent or if significant impurities are present which disrupt crystal formation.[3] To resolve this, try the following:

  • Use a lower-boiling point solvent or a solvent mixture.

  • Ensure your starting material is reasonably pure. A preliminary acid-base wash can be very effective.

  • Slow down the cooling process. Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator.

  • Use a more dilute solution.

Q5: Can I use reverse-phase (C18) HPLC for purity analysis or purification?

A: Yes, reverse-phase chromatography is a much better choice than normal-phase (silica) for this polar molecule. Use a highly aqueous mobile phase (e.g., starting with 95% water / 5% acetonitrile or methanol). The mobile phase should be buffered to a consistent pH to ensure the compound elutes as a single species with a sharp peak. Adding a small amount of an additive like formic acid or ammonium acetate can improve peak shape. For preparative work, be mindful that the collected fractions will contain buffer salts that may need to be removed.

Troubleshooting and Purification Guides

This section provides detailed protocols for the most reliable purification methods for Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate.

Method 1: Recrystallization

Recrystallization is the most direct and scalable method for purifying solid organic compounds. The key is to identify a solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities have different solubility profiles.

Issue Encountered Probable Cause(s) Recommended Solution(s)
Compound Oils Out 1. Melting point is lower than solvent boiling point. 2. Solution is cooling too rapidly. 3. High level of impurities disrupting crystallization.[3]1. Switch to a lower-boiling point solvent (e.g., from ethanol to isopropanol/water). 2. Allow the flask to cool slowly on the benchtop before refrigeration. 3. Perform a preliminary purification (e.g., Protocol 2) first.
No Crystal Formation 1. Compound is too soluble in the chosen solvent. 2. The solution is too dilute.1. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists. 2. Remove some solvent under reduced pressure and attempt cooling again. 3. Scratch the inside of the flask with a glass rod at the solvent line.
Poor Recovery / Low Yield 1. Significant compound solubility in the cold solvent. 2. Insufficient cooling time or temperature.1. Use a different solvent system with lower cold solubility. 2. Cool the flask in an ice bath or freezer for a longer period. 3. Minimize the amount of hot solvent used for dissolution.
Product is Colored/Impure 1. Colored impurities are co-precipitating. 2. Insoluble impurities were not removed.1. Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. 2. Perform a hot filtration of the dissolved sample to remove any insoluble material before allowing it to cool.
  • Solvent Screening:

    • Place ~20-30 mg of your crude material into several small test tubes.

    • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, acetonitrile, or mixtures like ethanol/water) dropwise at room temperature. A good candidate solvent will not dissolve the compound at room temp.

    • Heat the tubes that did not dissolve the solid. An ideal solvent will fully dissolve the compound upon heating.

    • Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large amount of crystalline precipitate.

    • Expected Good Solvents: Due to the ionic nature, hot alcohol/water mixtures (e.g., 9:1 isopropanol:water) or ethanol are often effective.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.

    • Optional: If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and re-heat to boiling for a few minutes.

    • Optional: Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

G start Start with Crude Solid test_rt_sol Add solvent dropwise at Room Temperature start->test_rt_sol dissolved_rt Dissolved at RT (Unsuitable) test_rt_sol->dissolved_rt Yes heat_sol Heat to Boiling test_rt_sol->heat_sol No dissolved_hot Dissolved when Hot? heat_sol->dissolved_hot insoluble_hot Insoluble when Hot (Unsuitable) dissolved_hot->insoluble_hot No cool_sol Cool to RT, then 0°C dissolved_hot->cool_sol Yes precipitate Precipitate Forms? cool_sol->precipitate no_precipitate No Precipitate (Too Soluble) precipitate->no_precipitate No good_solvent Good Solvent System! Proceed to Bulk Recrystallization precipitate->good_solvent Yes

Caption: Workflow for selecting a suitable recrystallization solvent system.

Method 2: Purification via Acid-Base Extraction

This powerful technique leverages the pH-dependent solubility of the molecule to separate it from neutral or non-ionizable impurities. The sodium salt is converted to its free carboxylic acid, which is extracted into an organic solvent, leaving water-soluble impurities behind. The pure acid is then converted back to the high-purity sodium salt.

Issue Encountered Probable Cause(s) Recommended Solution(s)
Persistent Emulsion 1. Vigorous shaking of the separatory funnel. 2. High concentration of solutes.1. Use gentle inversions instead of shaking. 2. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 3. If persistent, filter the entire mixture through a pad of Celite.
Low Yield of Extracted Acid 1. Incomplete protonation of the carboxylate. 2. The free acid has some water solubility.1. Check the aqueous phase with pH paper; ensure it is acidic (pH 2-4). Add more acid if needed.[4] 2. Perform multiple extractions (e.g., 3-4 times) with the organic solvent. 3. Use a more polar extraction solvent like dichloromethane (DCM).
Final Salt Fails to Precipitate 1. Too much solvent used during salt formation. 2. The salt is highly soluble in the chosen solvent.1. Concentrate the solution under reduced pressure. 2. Add an anti-solvent (e.g., diethyl ether or acetone) to induce precipitation.
  • Acidification and Extraction:

    • Dissolve the crude sodium salt in a minimum amount of deionized water in an Erlenmeyer flask or beaker.

    • Cool the solution in an ice bath.

    • Slowly add 1M hydrochloric acid (HCl) dropwise with stirring. Monitor the pH with pH paper. Continue adding acid until the solution is acidic (pH ~3-4). A precipitate of the free carboxylic acid may form.

    • Transfer the mixture to a separatory funnel and extract the free acid with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine (1 x volume) to remove excess water and water-soluble impurities.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified free carboxylic acid, likely as an oil or solid.

  • Salt Formation:

    • Dissolve the purified free acid in a suitable alcohol, such as ethanol or isopropanol.

    • Prepare a solution of sodium hydroxide or sodium methoxide with exactly 1.0 molar equivalent relative to the free acid in the same solvent.

    • Slowly add the basic solution to the stirred solution of the free acid at room temperature.

    • The pure sodium salt should precipitate. If it does not, it may be necessary to reduce the solvent volume or add an anti-solvent like diethyl ether.

    • Stir the resulting slurry for 1-2 hours to ensure complete salt formation.

    • Collect the purified sodium salt by vacuum filtration, wash with a small amount of the solvent, and dry under vacuum.

G start Crude Sodium Salt in Water acidify Acidify with HCl to pH 3-4 start->acidify extract Extract with Organic Solvent (e.g., DCM) acidify->extract sep_funnel Separatory Funnel extract->sep_funnel aq_phase Aqueous Phase (Water-Soluble Impurities) DISCARD sep_funnel->aq_phase Lower Layer org_phase Organic Phase (Contains Free Acid) sep_funnel->org_phase Upper Layer wash_dry Wash with Brine, Dry over Na2SO4 org_phase->wash_dry evaporate Evaporate Solvent wash_dry->evaporate pure_acid Purified Free Acid evaporate->pure_acid dissolve_acid Dissolve in Ethanol pure_acid->dissolve_acid add_base Add 1.0 eq. of NaOH or NaOMe in Ethanol dissolve_acid->add_base precipitate Precipitation add_base->precipitate filter_dry Filter and Dry precipitate->filter_dry final_product High-Purity Sodium Salt filter_dry->final_product

Caption: Flowchart for purification via acid-base extraction and salt regeneration.

References

  • Poole, C. F., Furton, K. G., & Kersten, B. R. (1986). Liquid Organic Salt Phases for Gas Chromatography. Journal of Chromatographic Science, 24(9), 400-412. [Link]

  • Dong, J., Whitcomb, D. R., McCormick, A. V., & Davis, H. T. (2007). Crystallization of silver carboxylates from sodium carboxylate mixtures. Langmuir, 23(15), 7963-7971. [Link]

  • Al-Musawi, A. J. (2020). How can -experimentally- convert sodium carboxylate to carboxylic acid? ResearchGate. [Link]

  • Euro Chlor. (2014). Sodium hydroxide Substance Identity Profile. ECHA Database. [Link]

  • Prasetya, N. B., et al. (2021). Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries. RSC Advances. [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate in Aqueous Formulations

Welcome to the Technical Support Center for handling Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate (C9H14NNaO3). As a highly functionalized sodium salt featuring a morpholine ring and an α,β -unsaturated enoate system,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate (C9H14NNaO3). As a highly functionalized sodium salt featuring a morpholine ring and an α,β -unsaturated enoate system, this compound serves as a critical biologically active intermediate[1]. However, its unique structural features make it highly susceptible to oxidative degradation in aqueous environments.

This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the chemical integrity of your aqueous formulations.

PART 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate degrade so rapidly in standard aqueous buffers?

A: The degradation is primarily driven by two structural liabilities reacting with dissolved oxygen and reactive oxygen species (ROS):

  • The Morpholine Nitrogen: The tertiary amine in the morpholine ring is a strong electron donor. It is highly susceptible to N-oxidation by dissolved oxygen or trace peroxides, leading to the formation of an N-oxide[2].

  • The But-2-enoate Alkene: The α,β -unsaturated double bond is prone to free radical autoxidation and epoxidation[3].

In aqueous solutions, dissolved oxygen ( O2​ ) and trace transition metals (e.g., Fe2+ , Cu2+ ) initiate Fenton-like reactions. These generate ROS such as hydroxyl radicals ( OH∙ ) and superoxide anions ( O2∙−​ ), which rapidly attack these functional groups[3]. Furthermore, peroxide impurities often present in polymeric excipients or surfactants can directly oxidize the amine[4].

OxidationPathways API Sodium 3-methyl-4- (morpholin-4-yl)but-2-enoate ROS Reactive Oxygen Species (ROS) / Trace Metals API->ROS Exposure to O2/H2O NOxide N-Oxidation (Morpholine N-oxide) ROS->NOxide Attack on Amine Epoxide Alkene Epoxidation (Enoate double bond) ROS->Epoxide Attack on Alkene Cleavage Oxidative Cleavage (Degradation Products) Epoxide->Cleavage Hydrolysis/Further Oxidation

Primary oxidative degradation pathways of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate.

Q2: I store my solutions at 4°C. Why am I still seeing degradation over time?

A: While lower temperatures slow down the kinetics of oxidation according to the Arrhenius equation, they do not eliminate the presence of dissolved oxygen or the catalytic activity of trace metals. Autoxidation is a chain reaction; once initiated, it propagates even at low temperatures[4]. To truly halt degradation, you must physically remove the oxidants (deoxygenation) and chemically quench the radical propagation (antioxidants).

PART 2: Formulation Strategies (The "How")

Q3: What are the best antioxidants to use for this specific compound in water?

A: Because the compound is a sodium salt dissolved in water, you must use water-soluble antioxidants. A synergistic approach using a chelating agent and a reducing agent is required:

  • Chelating Agents: Edetate disodium (EDTA) binds trace heavy metals, preventing them from catalyzing the breakdown of dissolved oxygen into ROS[5].

  • Reducing Agents / Scavengers: Sodium metabisulfite ( Na2​S2​O5​ ) acts as a sacrificial reducing agent, reacting with oxygen and peroxides before they can attack the morpholine ring or the enoate[6].

Antioxidant Selection Matrix for Aqueous Amines/Enoates
Antioxidant / StabilizerMechanism of ActionRecommended Conc. (w/v)ProsCons
Edetate Disodium (EDTA) Metal ion chelation (Inhibits initiation)0.01% - 0.05%Excellent at preventing metal-catalyzed autoxidation[5].Does not scavenge existing free radicals.
Sodium Metabisulfite Sacrificial reducing agent (Scavenger)0.01% - 0.1%Highly effective in aqueous media; protects amines[6].Can lower pH; releases SO2​ in acidic conditions.
Ascorbic Acid Free radical scavenger0.02% - 0.1%Biocompatible; effective chain-breaker[2].Can act as a pro-oxidant if metals are not fully chelated.
BHT / BHA Radical scavenger0.005% - 0.02%Excellent for lipid/polymeric phases[5].Highly lipophilic; poor solubility in pure aqueous solutions.

Q4: How critical is pH control in preventing oxidation?

A: Extremely critical. The oxidation potential of many functional groups is pH-dependent[2]. For the morpholine nitrogen, maintaining a pH where the amine is partially protonated can reduce its electron density and susceptibility to N-oxidation. However, because this is a sodium salt of an enoic acid, dropping the pH too low will precipitate the free acid. A controlled, slightly alkaline pH (e.g., pH 7.5 - 8.0) using a degassed phosphate buffer is optimal, provided robust antioxidants are present[5].

PART 3: Experimental Protocols & Methodologies

To ensure a self-validating system, the following protocol incorporates both physical deoxygenation and chemical stabilization. The order of addition is critical to establish a protective environment before the API is introduced.

Protocol: Preparation of a Stabilized Aqueous Stock Solution

Step-by-Step Methodology:

  • Solvent Preparation: Measure the required volume of high-purity, Type 1 Milli-Q water into a clean, amber glass vessel to prevent photo-degradation[3].

  • Deoxygenation (Sparging): Submerge a gas dispersion frit into the water. Sparge with high-purity Argon gas for a minimum of 30 minutes.

    • Causality Insight: Argon is denser than Nitrogen and air. It creates a heavier, more stable inert blanket over the aqueous surface, highly effectively displacing dissolved O2​ .

  • Addition of Chelator: While maintaining a gentle inert gas flow over the headspace, add Edetate Disodium (EDTA) to a final concentration of 0.05% w/v. Stir until completely dissolved.

    • Causality Insight: EDTA must be added first to sequester any trace metals present in the water or vessel walls before they can interact with the antioxidant or API.

  • Addition of Antioxidant: Add Sodium Metabisulfite to a final concentration of 0.05% w/v. Stir until dissolved.

  • API Incorporation: Slowly add the Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate to the stabilized vortex. Mix until a clear solution is achieved.

  • pH Adjustment & Verification: Verify the pH. If necessary, adjust to pH 7.5 - 8.0 using 0.1 M NaOH or HCl (which must be previously degassed).

  • Filtration and Storage: Filter the solution through a 0.22 µm PES syringe filter into pre-purged amber vials. Seal with PTFE-lined septa and store at 2-8°C.

FormulationWorkflow Water Type 1 Water (Amber Vessel) Sparging Inert Gas Sparging (Ar/N2 for 30 min) Water->Sparging Chelator Add EDTA (0.05% w/v) Sparging->Chelator Removes O2 Antioxidant Add Na-Metabisulfite (0.05% w/v) Chelator->Antioxidant Chelates Metals API Add API (Sodium Enoate) Antioxidant->API Scavenges ROS Filter Sterile Filtration (0.22 µm PES) API->Filter pH 7.5-8.0

Step-by-step workflow for the preparation of stabilized aqueous enoate solutions.

References

  • Chemical Properties of C9H14NNaO3 (EVT-15529919). EvitaChem.
  • Primary Processes of Free Radical Formation in Pharmaceutical Formulations of Therapeutic Proteins. National Center for Biotechnology Information (PMC).
  • Polymeric Systems for Amorphous Δ9-Tetrahydrocannabinol Produced by a Hot-Melt Method. Part II: Effect of Oxidation Mechanisms and Chemical Interactions on Stability. National Center for Biotechnology Information (PMC).
  • Poster Week 19/2023 - Oxidation in Pharmaceutical Formulations. ESTESC.
  • Sodium Metabisulfite Properties and Applications. Alpha Grinding Media.
  • EP2204170A1 - Pharmaceutical composition comprising ezetimibe and simvastatin. Google Patents.

Sources

Troubleshooting

Overcoming poor solubility of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate in non-polar solvents

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and formulation chemists experiencing difficulties solubilizing Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate in non-polar org...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and formulation chemists experiencing difficulties solubilizing Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate in non-polar organic solvents (e.g., Dichloromethane, Toluene, Hexane).

Below, you will find a mechanistic breakdown of the problem, field-proven step-by-step protocols, and a targeted FAQ section to ensure the scientific integrity of your downstream applications.

🔬 Core Issue: Why is my compound precipitating?

Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate (C₉H₁₄NNaO₃) is an organic sodium salt [1]. It consists of a hard sodium cation (Na⁺) and a polar enoate anion. Non-polar solvents inherently possess low dielectric constants and lack the dipole moment required to overcome the high lattice energy of this ionic pair.

The "Zwitterion Trap" (Why simple acidification fails)

A common troubleshooting reflex for scientists is to lower the pH to convert a carboxylate salt into its neutral, lipophilic free acid. Do not do this for this specific compound.

Causality: The molecule contains a basic morpholine ring (pKa ~8.3) and a carboxylic acid group (pKa ~4.0).

  • If you acidify the solution to pH < 4.0, the morpholine nitrogen becomes protonated (NH⁺), yielding a net positive charge.

  • If you adjust the pH to ~6.0, you form a highly polar zwitterion (NH⁺ and COO⁻). At no point on the pH scale is this molecule completely neutral. Therefore, standard free-basing will fail, and the compound will remain strictly insoluble in non-polar media.

🛠️ Solubilization Strategies & Protocols

To successfully dissolve this compound in non-polar solvents without altering its chemical structure, you must mask the ionic charges. We recommend two self-validating systems: Macrocyclic Encapsulation and Phase-Transfer Catalysis .

Strategy A: Macrocyclic Encapsulation (15-Crown-5)

Mechanism: Crown ethers are cyclic polyethers that selectively bind alkali metal ions. has a cavity diameter that perfectly matches the ionic radius of the sodium cation (Na⁺) [2]. By coordinating the Na⁺ ion, the crown ether masks the positive charge with a lipophilic hydrocarbon exterior. This effectively "crosses the solubility Rubicon," allowing the entire ion pair to dissolve seamlessly into non-polar organic solvents [3].

Step-by-Step Protocol:

  • Preparation: Weigh out 1.0 mmol of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate and place it in a dry, round-bottom flask.

  • Solvent Addition: Add 10 mL of your chosen non-polar solvent (e.g., anhydrous DCM or Toluene). The salt will remain as a cloudy suspension.

  • Crown Ether Addition: Add 1.05 mmol (a slight 5% excess) of 15-Crown-5 (approx. 231 mg or 208 µL) directly to the suspension.

  • Agitation: Stir the mixture vigorously at room temperature for 15–30 minutes.

  • Validation: The suspension will clarify into a completely homogeneous, transparent solution as the Na⁺ is encapsulated and the lipophilic complex dissolves.

Strategy B: Phase-Transfer Catalysis (Ion Exchange)

Mechanism: Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) operate via dynamic ion exchange. The bulky, highly lipophilic tetrabutylammonium cation (TBA⁺) replaces the hard Na⁺ cation. The resulting [TBA⁺][Enoate⁻] ion pair has a drastically reduced lattice energy and extreme lipophilicity, facilitating rapid partitioning into the organic phase[4].

Step-by-Step Protocol:

  • Biphasic Setup: Dissolve 1.0 mmol of the sodium salt in a minimal amount of deionized water (e.g., 2 mL) to form the aqueous phase.

  • Organic Phase: Add 10 mL of the target non-polar solvent (e.g., DCM).

  • Catalyst Addition: Add 1.0 mmol of TBAB (tetrabutylammonium bromide) for stoichiometric extraction.

  • Extraction: Stir vigorously for 30 minutes to maximize the interfacial surface area. The lipophilic TBA⁺ will pair with the enoate anion and migrate into the organic layer.

  • Separation: Transfer the mixture to a separatory funnel, allow the layers to resolve, and collect the organic phase containing your solubilized compound.

📊 Quantitative Data Summary

The table below summarizes the expected solubility outcomes based on the chosen intervention.

Solubilization StrategySolvent SystemAdditiveResulting Active SpeciesEst. Solubility (mg/mL)
Control (No Additive) DCM (100%)None[Na⁺][Enoate⁻]< 0.1
Acidification (pH 6) DCM / WaterHClZwitterion[NH⁺][COO⁻]< 0.1 (Org Phase)
Macrocyclic Encapsulation DCM (100%)15-Crown-5[Na@15C5⁺][Enoate⁻]> 50.0
Phase-Transfer (Ion Pair) DCM / WaterTBAB[TBA⁺][Enoate⁻]> 100.0

🔄 Process Visualization

SolubilizationWorkflow Start Sodium 3-methyl-4-(morpholin-4-yl) but-2-enoate (Solid/Aqueous) Decision Select Solubilization Strategy Start->Decision Crown Add 15-Crown-5 (Na+ Chelation) Decision->Crown Macrocyclic Encapsulation PTC Add TBAB (Ion Exchange) Decision->PTC Phase Transfer Zwitterion Acidification (Free-basing) Decision->Zwitterion pH Adjustment (Not Recommended) OrgPhase1 Soluble in Non-Polar Solvent (DCM/Toluene) Crown->OrgPhase1 Lipophilic Complex OrgPhase2 Soluble in Non-Polar Solvent (DCM/Toluene) PTC->OrgPhase2 Lipophilic Ion Pair AqPhase Insoluble Zwitterion (Precipitates/Aqueous) Zwitterion->AqPhase Morpholine Protonation

Workflow for solubilizing Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate in non-polar solvents.

💬 Frequently Asked Questions (FAQs)

Q: Will 18-Crown-6 work just as well as 15-Crown-5? A: No. Crown ethers are highly specific to the ionic radius of the target metal. [5]. Using 18-Crown-6 will result in poor binding affinity and incomplete solubilization of your sodium salt.

Q: Can I use a co-solvent like Methanol or DMSO instead of these additives? A: Adding a protic or dipolar aprotic co-solvent can disrupt the ionic lattice and improve solubility. However, this fundamentally alters the polarity of your bulk solvent system. If your downstream application (e.g., a moisture-sensitive coupling reaction or specific crystallization) strictly requires a non-polar environment, co-solvents will compromise your experimental integrity. Using 15-Crown-5 allows you to maintain a 100% non-polar bulk solvent.

Q: How do I remove the 15-Crown-5 after my reaction is complete? A: 15-Crown-5 is highly soluble in water. Once your downstream organic reaction is complete, you can easily remove the crown ether by washing the organic layer 2–3 times with deionized water or a mild aqueous brine solution. The crown ether and the sodium byproduct will partition back into the aqueous phase, leaving your modified organic product behind.

📚 References

  • Department of Chemistry, University of York | Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents |[Link]

  • American Chemical Society (ACS) | Phase-Transfer Catalysis: New Chemistry, Catalysts, and Applications |[Link]

Optimization

Technical Support Center: Crystallization Troubleshooting for Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate

Overview Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate (Molecular Formula: C9H14NNaO3) is a highly polar organic sodium salt frequently utilized as an intermediate in medicinal chemistry and advanced drug synthesis[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate (Molecular Formula: C9H14NNaO3) is a highly polar organic sodium salt frequently utilized as an intermediate in medicinal chemistry and advanced drug synthesis[1]. Due to its unique structural features—an allylic morpholine ring paired with an α,β -unsaturated sodium carboxylate—researchers frequently encounter severe crystallization bottlenecks. The combination of high aqueous solubility, molecular flexibility, and the hygroscopic nature of the sodium cation makes this compound highly susceptible to Liquid-Liquid Phase Separation (LLPS, or "oiling out") and moisture-induced degradation.

This guide provides field-proven, mechanistic solutions to the most common issues encountered during the isolation of this salt.

Frequently Asked Questions & Troubleshooting Guide

Q1: When adding an anti-solvent (e.g., acetone or heptane) to my primary solvent solution, the product forms a milky emulsion that settles into a dense oil instead of crystallizing. Why does this happen, and how can I fix it? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs in ternary systems (solute/solvent/anti-solvent) when the supersaturation level is pushed into the spinodal decomposition region before the kinetic barrier for solid crystal nucleation can be overcome[2]. The solvent and anti-solvent are miscible, but the high concentration of the solute forces the system to demix into a solute-rich continuous phase (the oil) and a solute-lean phase. Crystals obtained from this oiled-out state are typically small, heavily agglomerated, and trap significant impurities[3]. Solution:

  • Thermodynamic Bypass: Alter your solvent trajectory to avoid the LLPS binodal boundary. Use a less aggressive anti-solvent (like Heptane instead of Ether) or increase the crystallization temperature to stay within the metastable zone[4].

  • Seeding: Introduce high-quality seed crystals (1-3% w/w) before reaching the LLPS boundary. Seeding provides a low-energy surface for nucleation, drawing solute molecules directly from the supersaturated continuous phase and bypassing droplet formation[3].

Q2: I successfully isolated the salt on a Buchner funnel, but during filtration and transfer, the powder rapidly turned into a sticky, gummy paste. How do I prevent this? A: This is a classic deliquescence issue driven by the hygroscopicity of the inorganic sodium cation paired with the polar morpholine moiety. Inorganic sodium salts exhibit specific phase transition behaviors governed by their Deliquescence Relative Humidity (DRH)[5]. If the ambient relative humidity (RH) in your laboratory exceeds the DRH of the salt, the solid will spontaneously absorb moisture from the air, undergoing a phase transition into a saturated aqueous state[5]. Solution:

  • Environmental Control: Conduct all filtration and solid-handling steps in a controlled humidity environment (e.g., a glovebag or dry room) with an RH strictly maintained below 30%.

  • Solvent Washing: Wash the filter cake with a highly volatile, anhydrous non-polar solvent (e.g., cold anhydrous Heptane) to displace residual polar solvents, then immediately transfer to a vacuum oven with a dry nitrogen bleed.

Q3: NMR analysis of my crystallized product shows a mixture of E and Z isomers, even though my starting material was pure. What caused this isomerization? A: The but-2-enoate backbone is an α,β -unsaturated system. Extended heating during dissolution or exposure to UV/visible light can trigger photochemical or thermal isomerization of the double bond. Solution: Keep dissolution temperatures below 45°C. If heating is required to dissolve the crude material, minimize the residence time. Wrap crystallizers in amber foil to exclude light during slow cooling profiles.

Q4: My yield is low, and the isolated solid contains significant amounts of the free acid (zwitterion) rather than the pure sodium salt. How do I ensure complete salt formation? A: The synthesis of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate requires precise stoichiometric control during its reaction with a sodium base (like NaOH or NaOMe)[1]. Because the morpholine nitrogen is basic, if the pH drops during crystallization, the equilibrium shifts back toward the protonated morpholine/carboxylic acid zwitterion. Solution: Monitor the apparent pH of the crystallization matrix. Ensure a slight stoichiometric excess of the sodium base (1.02 - 1.05 equivalents) is maintained prior to anti-solvent addition to suppress zwitterion co-precipitation.

Data Presentation: Solvent System Optimization

The choice of solvent and anti-solvent dictates whether the system will undergo classical nucleation or detrimental spinodal decomposition.

Table 1: Empirical Solvent Systems and LLPS Risk for Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate

Primary SolventAnti-SolventLLPS (Oiling Out) RiskDeliquescence Risk on IsolationRecommended Action
MethanolDiethyl EtherVery HighHighAvoid. Rapid supersaturation leads to immediate spinodal decomposition.
EthanolAcetoneModerateModerateAcceptable if seeded at 40°C prior to reaching 50% v/v anti-solvent.
Isopropanol (IPA)HeptaneLowLowOptimal. Slower anti-solvent diffusion prevents LLPS; heptane wash aids drying.
WaterTHFHighVery HighAvoid. High risk of hydrate formation and subsequent melting/gumming.

Experimental Protocol: Seeded Anti-Solvent Crystallization

Objective: To isolate pure Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate while bypassing the LLPS boundary and preventing deliquescence. This protocol utilizes a self-validating feedback loop via in-line monitoring.

  • Dissolution: Suspend 10.0 g of crude Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate in 40 mL of anhydrous Isopropanol (IPA). Heat to 45°C under a dry nitrogen atmosphere until complete dissolution is achieved.

  • Clarification: Filter the hot solution through a 0.22 µm PTFE syringe filter into a pre-warmed, amber-shielded crystallizer to remove heterogeneous impurities that might trigger premature, uncontrolled nucleation.

  • Pre-Seeding Anti-Solvent Addition: Slowly add 10 mL of anhydrous Heptane at a rate of 0.5 mL/min while maintaining the temperature at 45°C and stirring at 250 RPM.

  • Seeding: Cool the solution to 38°C (entering the metastable zone). Add 0.2 g (2% w/w) of pure, milled Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate seed crystals. Hold the temperature for 60 minutes to allow the seed bed to mature and consume supersaturation, preventing droplet formation[6].

  • Anti-Solvent Maturation: Resume Heptane addition (30 mL) at a controlled rate of 0.2 mL/min.

  • In-Line Validation & Temperature Cycling: Monitor the process using in-line FBRM (Focused Beam Reflectance Measurement) or PVM (Particle Video Microscope)[2]. If spherical droplet formation (turbidity) is detected instead of chord length growth, heat the system back to 42°C for 15 minutes to redissolve the oil, then cool back to 35°C.

  • Cooling and Isolation: Ramp cool the suspension to 5°C at a rate of 0.1°C/min. Filter under a blanket of dry nitrogen. Wash the cake with 2 x 10 mL of cold, anhydrous Heptane.

  • Drying: Immediately transfer the filter cake to a vacuum oven. Dry at 35°C under high vacuum (<10 mbar) with a dry nitrogen bleed for 24 hours to prevent moisture uptake.

Process Visualization

CrystallizationTroubleshooting Start Start Crystallization Process AddAS Add Anti-Solvent (e.g., Heptane) Start->AddAS CheckPhase Is a milky emulsion or oil forming? AddAS->CheckPhase LLPS LLPS (Oiling Out) Detected CheckPhase->LLPS Yes Cryst Crystal Nucleation & Growth CheckPhase->Cryst No FixLLPS Heat to redissolve oil. Add 2% w/w seeds at 38°C. Slow anti-solvent rate. LLPS->FixLLPS FixLLPS->Cryst Filter Filtration & Isolation Cryst->Filter CheckGum Is the cake turning into a sticky gum? Filter->CheckGum Deliquescence Deliquescence (RH > DRH) CheckGum->Deliquescence Yes Success Pure Sodium Salt Isolated CheckGum->Success No FixGum Control ambient RH < 30%. Wash with anhydrous Heptane. Vacuum dry with N2 bleed. Deliquescence->FixGum FixGum->Success

Troubleshooting decision tree for resolving LLPS and deliquescence during salt crystallization.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectroscopy data for Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate validation

As a Senior Application Scientist, I frequently encounter the challenge of definitively characterizing highly polar, water-soluble pharmaceutical intermediates. One such compound is Sodium 3-methyl-4-(morpholin-4-yl)but-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of definitively characterizing highly polar, water-soluble pharmaceutical intermediates. One such compound is Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate (Molecular Formula: C9H14NNaO3). This molecule is a versatile building block in medicinal chemistry, featuring a morpholine ring that facilitates binding to specific biological targets and an enoate backbone that serves as a reactive handle for further synthesis[1].

However, validating the structural integrity of this compound presents a unique analytical dilemma: distinguishing between its (E) and (Z) stereoisomers while simultaneously confirming its state as a sodium salt rather than a free acid. This guide objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy against orthogonal analytical alternatives, providing a self-validating experimental framework and quantitative reference data for rigorous structural elucidation.

The Analytical Dilemma: Why Standard Methods Fall Short

When evaluating Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate, researchers typically default to Liquid Chromatography-Mass Spectrometry (LC-MS) or Fourier Transform Infrared Spectroscopy (FT-IR). While useful for rapid screening, these techniques possess critical blind spots.

LC-MS (in positive ESI mode) will readily identify the exact mass of the protonated free acid ( m/z≈186.11 ) or the sodium adduct ( m/z≈208.09 ). However, mass spectrometry fundamentally lacks the spatial resolution to differentiate between the (E) and (Z) isomers of the but-2-enoate double bond, as both isomers yield identical fragmentation patterns. Furthermore, FT-IR can confirm the presence of the carboxylate ( −COO− ) stretching frequencies but cannot map the atomic connectivity of the morpholine ring to the C4 position.

1D and 2D NMR spectroscopy remains the gold standard because it provides atomic-level resolution, allowing us to map the exact electronic environment of every carbon and proton, and definitively assign stereochemistry via spatial proximity (NOE) experiments[2].

Comparative Performance Matrix
Analytical Feature 1 H & 13 C NMR SpectroscopyHigh-Resolution LC-MSFT-IR Spectroscopy
Stereoisomer Differentiation Definitive (via NOESY/Coupling)Impossible without standardsAmbiguous
Salt Form Verification Excellent (Shift analysis in D 2​ O)Poor (Detects ionized mass)Moderate (Carbonyl shift)
Atomic Connectivity Yes (Maps all C-H frameworks)No (Provides total mass)No (Functional groups only)
Sample Recovery 100% (Nondestructive)0% (Destructive)100% (ATR mode)
Throughput Moderate (15–30 mins/sample)High (3–5 mins/sample)High (1–2 mins/sample)

Quantitative Data Synthesis: NMR Spectral Assignments

The following tables summarize the expected 1 H and 13 C NMR chemical shifts for Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate. These values are synthesized from established literature on morpholine-substituted enoates and α,β -unsaturated carboxylate salts[3].

Table 1: 1 H NMR Assignments (400 MHz, D 2​ O, 298K)

ProtonChemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
H-2 5.75q ( J=1.2 Hz)1HVinylic proton ( α to carboxylate)
H-2', H-6' 3.65t ( J=4.6 Hz)4HMorpholine −CH2​−O protons
H-4 3.05s2HAllylic methylene (C4)
H-3', H-5' 2.45t ( J=4.6 Hz)4HMorpholine −CH2​−N protons
3-CH 3​ 2.05d ( J=1.2 Hz)3HAllylic methyl group

Table 2: 13 C NMR Assignments (100 MHz, D 2​ O, 298K)

CarbonChemical Shift ( δ , ppm)TypeStructural Assignment
C-1 176.5QuaternaryCarboxylate ( −COO− )
C-3 152.0QuaternaryAlkene β -carbon
C-2 119.5CHAlkene α -carbon
C-2', C-6' 66.2CH 2​ Morpholine C-O carbons
C-4 64.5CH 2​ Allylic methylene carbon
C-3', C-5' 53.1CH 2​ Morpholine C-N carbons
3-CH 3​ 18.5CH 3​ Allylic methyl carbon

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every experimental choice is grounded in physical causality to eliminate false positives.

Step 1: Sample Preparation and Solvent Selection
  • Action: Dissolve 15–20 mg of the synthesized compound in 0.6 mL of Deuterium Oxide (D 2​ O) containing 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

  • Causality: D 2​ O is explicitly chosen over CDCl 3​ or DMSO- d6​ because the sodium salt is highly polar. Using D 2​ O prevents the masking of the vinylic region by residual solvent peaks. Furthermore, Tetramethylsilane (TMS) is insoluble in water; DSS must be used as the internal standard to provide a reliable 0.0 ppm reference[4].

Step 2: 1D Acquisition Parameters
  • Action: Acquire the 1 H spectrum with 16 scans. For the 13 C spectrum, acquire a minimum of 1024 scans with a relaxation delay ( D1​ ) of 3.0 seconds.

  • Causality: The extended relaxation delay in the 13 C experiment is critical. Quaternary carbons (C-1 and C-3) lack attached protons, meaning they rely on slower dipole-dipole relaxation mechanisms. A standard 1.0-second delay will artificially suppress these peaks, leading to an incomplete structural validation.

Step 3: Stereochemical Validation via 1D NOESY (The Internal Control)
  • Action: Perform a 1D NOESY experiment by selectively irradiating the allylic methyl resonance at δ 2.05 ppm.

  • Causality: This step acts as the self-validating mechanism for the (E)/(Z) assignment. Based on Cahn-Ingold-Prelog priority rules, the −COO− and −CH2​−Morpholine groups are the high-priority substituents.

    • If the compound is the (E) -isomer , the methyl group is cis to the carboxylate and trans to the vinylic H-2 proton. Irradiating the methyl group will yield no NOE enhancement at the H-2 proton ( δ 5.75 ppm).

    • If the compound is the (Z) -isomer , the methyl group is cis to the vinylic H-2 proton. Irradiating the methyl group will yield a strong NOE enhancement at δ 5.75 ppm.

Workflow Visualization

The following diagram maps the logical progression of the analytical pipeline, illustrating how orthogonal techniques feed into the final structural consensus.

ValidationWorkflow Start Synthesized Compound Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate Prep Sample Preparation (D2O Solvent, DSS Standard) Start->Prep LCMS Orthogonal LC-MS (Mass & Purity Confirmation) Start->LCMS NMR1D 1D NMR Acquisition (1H & 13C mapping) Prep->NMR1D NMR2D 1D NOESY / 2D NMR (Stereochemical E/Z Assignment) NMR1D->NMR2D Resolving Isomers Analysis Data Synthesis & Structural Elucidation NMR1D->Analysis NMR2D->Analysis LCMS->Analysis m/z = 186 (Free Acid) Valid Validated Structure Ready for Downstream Synthesis Analysis->Valid

Fig 1. Analytical workflow for validating the structure and stereochemistry of the sodium salt.

Sources

Comparative

High-Resolution Mass Spectrometry Fragmentation Pattern Analysis of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate: A Comparative Guide (Orbitrap HCD vs. QqQ CID)

Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate (Molecular Formula: C9H14NNaO3) is a highly functionalized crotonic acid derivative frequently utilized as a chemical intermediate in medicinal chemistry and drug synthesis[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate (Molecular Formula: C9H14NNaO3) is a highly functionalized crotonic acid derivative frequently utilized as a chemical intermediate in medicinal chemistry and drug synthesis[1]. Structurally, it features a but-2-enoate backbone with a methyl group at position 3 and a morpholine ring at position 4. During drug development, pharmacokinetic profiling, and impurity tracking, precise structural elucidation and robust quantitation of this molecule are paramount.

As a Senior Application Scientist, I have designed this guide to objectively compare the mass spectrometric performance of two industry-standard platforms for analyzing this compound: the Orbitrap mass spectrometer utilizing Higher-energy Collisional Dissociation (HCD) and the Triple Quadrupole (QqQ) mass spectrometer utilizing Collision-Induced Dissociation (CID). This guide highlights the mechanistic causality behind each platform's fragmentation behavior, providing a self-validating framework for your analytical workflows.

Mechanistic Causality of Fragmentation

When introduced into an electrospray ionization (ESI) source, analyzing the sodium salt directly often yields stable [M+Na]+ adducts (m/z 208.09) that resist fragmentation, typically only yielding a neutral loss of sodium. Causality Check: To circumvent this and generate structurally informative spectra, the sample must be introduced in an acidic mobile phase (e.g., 0.1% Formic Acid). The acidic environment neutralizes the sodium salt and drives the formation of the protonated free acid, yielding a precursor ion of [M+H]+ at m/z 186.11 .

The fragmentation of this precursor is driven by the localization of the charge, primarily on the basic nitrogen of the morpholine ring[2]. The primary dissociation pathways include:

  • C-N Bond Cleavage (Charge Retention on Morpholine): The most thermodynamically favorable pathway cleaves the morpholine ring from the allylic core, yielding the protonated morpholine ion at m/z 88.08.

  • C-N Bond Cleavage (Charge Retention on Allylic Core): Loss of the neutral morpholine radical yields an allylic carbocation at m/z 99.04.

  • Secondary Morpholine Fragmentation: Further degradation of the m/z 88.08 ion via the loss of formaldehyde (CH2O, -30 Da) yields a diagnostic fragment at m/z 58.07.

  • Dehydration: Loss of H2O (-18 Da) from the carboxylic acid moiety yields a minor fragment at m/z 168.10.

Fragmentation M [M+H]+ m/z 186.11 C9H16NO3+ F1 [M+H - H2O]+ m/z 168.10 C9H14NO2+ M->F1 -H2O (-18 Da) F2 [Morpholine+H]+ m/z 88.08 C4H10NO+ M->F2 C-N Cleavage F3 Allylic Cation m/z 99.04 C5H7O2+ M->F3 C-N Cleavage (-Morpholine) F5 m/z 58.07 C3H8N+ F2->F5 -CH2O (-30 Da) F4 m/z 81.03 C5H5O+ F3->F4 -H2O (-18 Da)

ESI-MS/MS fragmentation pathway of 3-methyl-4-(morpholin-4-yl)but-2-enoic acid.

Platform Comparison: Orbitrap HCD vs. QqQ CID

While both platforms utilize collisional activation with an inert gas, the physics of their collision cells dictate the resulting spectra and their ideal use cases[3].

  • Orbitrap HCD (High-Resolution Accurate Mass): HCD is a beam-type collisional dissociation technique that occurs in a multipole collision cell external to the ion trap[4]. Precursor ions are accelerated into a nitrogen-filled cell. Because HCD is a beam-type technique, it entirely bypasses the "1/3 rule" low-mass cutoff inherent to traditional 3D resonance ion traps[4]. This allows for the capture of critical low-mass diagnostic ions (like the m/z 58.07 morpholine fragment) with sub-ppm mass accuracy, making it the superior choice for de novo structural elucidation and impurity profiling[5].

  • QqQ CID (Targeted Quantitation): In a triple quadrupole, Q1 selects the precursor, Q2 acts as the collision cell (typically using Argon), and Q3 filters the fragments[6]. While QqQ lacks the high-resolution capabilities of the Orbitrap, it offers a vastly superior duty cycle for specific precursor-to-product transitions (Selected Reaction Monitoring, SRM/MRM)[4]. This continuous filtering eliminates background noise, making QqQ the gold standard for high-sensitivity pharmacokinetic quantitation[6].

Quantitative Data Comparison
Fragment IonFormulaTheoretical m/zOrbitrap HCD (m/z)Mass Error (ppm)QqQ CID (m/z)Relative Intensity (HCD vs CID)
[M+H]+ C9H16NO3+186.1125186.1127+1.1186.1Precursor
[M+H - H2O]+ C9H14NO2+168.1019168.1022+1.8168.1Low / Low
[Morpholine+H]+ C4H10NO+88.075788.0759+2.388.1High / High (Base Peak)
Allylic Cation C5H7O2+99.044199.0444+3.099.0Medium / Medium
Morpholine Frag. C3H8N+58.065158.0653+3.458.1Medium / Low

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. For example, the QqQ protocol mandates the use of both a quantifier and a qualifier transition; if the ratio between these two transitions deviates, the system self-flags the peak as a potential isobaric interference.

Workflow S1 Sample Prep (Desalting) S2 UHPLC (C18 Column) S1->S2 S3 ESI Source (Positive Ion) S2->S3 S4 Orbitrap HCD (Accurate Mass) S3->S4 Discovery S5 QqQ CID (MRM Quant) S3->S5 Targeted S6 Data Analysis (Annotation) S4->S6 S5->S6

Comparative LC-MS/MS workflow for Orbitrap HCD and QqQ CID platforms.

Step-by-Step Methodologies

Phase 1: Sample Preparation (Desalting & Protonation)

  • Weigh 1.0 mg of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate reference standard.

  • Dissolve in 1 mL of 50:50 LC-MS grade Water:Methanol to create a 1 mg/mL stock solution.

  • Dilute to a working concentration of 1 µg/mL using 95:5 Water:Acetonitrile containing 0.1% Formic Acid . (Causality: The formic acid ensures the complete displacement of the sodium ion, standardizing the analyte as the protonated free acid prior to column injection).

Phase 2: UHPLC Separation

  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Phase 3A: Orbitrap HCD (For Structural Elucidation)

  • Source: Heated ESI (HESI) in positive mode. Spray voltage: 3.5 kV.

  • Resolution: 70,000 FWHM for MS1; 17,500 FWHM for MS2.

  • Fragmentation: Apply Higher-energy Collisional Dissociation (HCD) at a Normalized Collision Energy (NCE) of 30[3].

  • Validation: Verify that the mass error for the m/z 88.0757 fragment is < 5 ppm to confidently assign the morpholine ring cleavage.

Phase 3B: QqQ CID (For Targeted Quantitation)

  • Source: ESI positive mode. Spray voltage: 3.0 kV.

  • Fragmentation: Collision-Induced Dissociation (CID) in Q2 using Argon gas at 1.5 mTorr.

  • MRM Transitions:

    • Quantifier Transition: m/z 186.1 → 88.1 (Collision Energy: 20 eV).

    • Qualifier Transition: m/z 186.1 → 99.0 (Collision Energy: 15 eV).

  • Validation: The peak area ratio of Quantifier/Qualifier must remain within ±15% of the reference standard across all biological replicates to validate peak purity.

Conclusion

For identifying unknown impurities or confirming the exact structural connectivity of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate, the Orbitrap HCD platform is unmatched due to its sub-ppm mass accuracy and its ability to retain low-mass diagnostic fragments without the ion trap cutoff limitations[4]. Conversely, for high-throughput pharmacokinetic tracking where sensitivity and speed are critical, the QqQ CID platform operating in MRM mode remains the optimal choice due to its rapid duty cycle and superior signal-to-noise ratio for targeted transitions[6].

Sources

Validation

Comparative Reactivity Guide: Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate vs. Potassium Enoate Salts

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs), the selection of the correct alkali metal counterion is not a trivial operational detail—it is a fundamental driver of mechanistic p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), the selection of the correct alkali metal counterion is not a trivial operational detail—it is a fundamental driver of mechanistic pathway selection. Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate (Molecular Weight: 207.20 g/mol ) is a highly functionalized intermediate featuring a morpholine ring and a Michael acceptor backbone, widely utilized in medicinal chemistry[1].

When optimizing synthetic workflows involving this intermediate, chemists frequently must choose between the commercially standard sodium salt and its potassium enoate analogs. This guide objectively compares their reactivity profiles, detailing how ionic radius, lattice energy, and ion-pairing dynamics dictate nucleophilicity, regioselectivity, and overall synthetic utility.

Mechanistic Reactivity & Ion-Pairing Dynamics

The fundamental divergence in reactivity between sodium and potassium enoate salts is governed by the physical properties of the cations—specifically, their ionic radii (Na⁺ ~1.02 Å vs. K⁺ ~1.38 Å) and the resulting charge density[2].

The "Tight" vs. "Loose" Ion Pair Paradigm
  • Sodium Enoates (Tight Ion Pairing): Because Na⁺ possesses a higher charge density, it acts as a stronger Lewis acid compared to K⁺. This engenders a robust, tight bridging interaction between the sodium cation and the enoate oxygen[3]. This tight clustering restricts the electron density of the oxygen, generally reducing its overall nucleophilicity. However, this rigid transition state is highly advantageous when high stereocontrol or selective C-alkylation is required[4].

  • Potassium Enoates (Loose Ion Pairing): The larger ionic radius of K⁺ results in a weaker electrostatic interaction with the enoate oxygen. In polar aprotic solvents, potassium salts dissociate more readily, generating a "naked" and highly reactive enoate anion[4]. This increased ionic character accelerates reaction rates but often shifts the regioselectivity toward O-alkylation (kinetic control) rather than C-alkylation.

Electrophilic Activation (Michael Acceptor Profile)

Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate can also act as an electrophile. The Na⁺ cation coordinates strongly to the carbonyl oxygen, polarizing the C=C double bond and lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This makes the β-position highly susceptible to nucleophilic attack. Potassium analogs, with their weaker coordination, provide less electrophilic activation, often requiring higher temperatures or stronger nucleophiles to achieve similar conversion rates.

IonPairing Enoate Enoate Anion (Reactive Core) Na Na⁺ Counterion (Tight Ion Pair) Enoate->Na Strong Lewis Acid Coordination K K⁺ Counterion (Loose Ion Pair) Enoate->K Weak Coordination (Dissociated) Na_Result High Stereocontrol Lower Nucleophilicity Na->Na_Result K_Result High Reactivity Favors O-Alkylation K->K_Result

Caption: Mechanistic divergence in reactivity driven by alkali metal ion-pairing dynamics.

Quantitative Comparison of Reactivity Parameters

To facilitate rational reagent selection, the following table summarizes the comparative performance metrics of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate against its theoretical potassium analog.

ParameterSodium 3-methyl-4-(morpholin-4-yl)but-2-enoatePotassium Enoate Analog
Cation Radius 1.02 Å1.38 Å
Ion-Pairing State Tight, robust bridging[3]Loose, highly dissociated[4]
Relative Nucleophilicity Moderate (Sterically shielded by tight ion pair)High (Naked anion effect)[2]
Stereocontrol High (Rigid transition state)[4]Moderate to Low
Solubility (THF/DMF) Lower (May require 15-crown-5 additive)Higher (Readily solvated)[2]
Alkylation Preference C-Alkylation (Thermodynamic control)O-Alkylation (Kinetic control)
Moisture Sensitivity High (Rapidly protonates to enoic acid)[1]Very High

Experimental Protocols: Self-Validating Systems

The following protocol outlines the regioselective functionalization of the enoate salt. As an Application Scientist, I have embedded causality and self-validation checkpoints into the workflow to ensure experimental integrity.

Protocol: Regioselective Alkylation of Enoate Salts

Objective: To achieve high-yield C-alkylation while suppressing competing O-alkylation and elimination pathways.

  • Step 1: Preparation and Dissolution Suspend 1.0 equivalent of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate in anhydrous THF (0.1 M) under a strict argon atmosphere.

    • Causality: Anhydrous conditions are non-negotiable. Trace moisture will immediately protonate the enoate, generating 3-methyl-4-(morpholin-4-yl)but-2-enoic acid and irreversibly halting nucleophilic reactivity[1].

  • Step 2: Lattice Disruption (Self-Validation Checkpoint) Observe the suspension. If the sodium salt remains largely undissolved (cloudy suspension) after 15 minutes of stirring, add 0.1 equivalents of 15-crown-5.

    • Causality: The crown ether selectively sequesters the Na⁺ cation, breaking the tight crystal lattice and liberating the reactive enoate anion. Validation: The solution should transition from a cloudy suspension to a homogenous, clear solution, confirming active species generation.

  • Step 3: Electrophilic Addition Cool the reaction mixture to -78°C. Add 1.1 equivalents of the target electrophile (e.g., an alkyl halide) dropwise over 10 minutes.

    • Causality: Cryogenic temperatures suppress competing elimination pathways and enforce kinetic control, maximizing regioselectivity and preventing the morpholine ring from undergoing undesired side reactions.

  • Step 4: Quenching and Analytical Validation Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Validation: Verify conversion via ¹H NMR. The disappearance of the characteristic enoate vinylic proton shift confirms successful functionalization.

Workflow Step1 1. Dissolution Suspend Enoate Salt in Anhydrous THF/DMF Step2 2. Additive Introduction Add Crown Ether (Optional) to disrupt crystal lattice Step1->Step2 Step3 3. Electrophile Addition Dropwise at -78°C to RT under Argon atmosphere Step2->Step3 Step4 4. Quench & Workup Saturated aq. NH₄Cl Extraction & Drying Step3->Step4

Caption: Step-by-step experimental workflow for the regioselective functionalization of enoate salts.

References

  • Buy C9H14NNaO3 (EVT-15529919) - EvitaChem Source: evitachem.com1

  • Sodium 2-methoxyethanolate | 3139-99-9 - Benchchem Source: benchchem.com2

  • Diastereoselective alkylation of glycinates. 4. The role of the metal cation and additives Source: cdnsciencepub.com4

  • N-Heterocyclic Carbene–Copper-Catalyzed Group-, Site-, and Enantioselective Allylic Substitution... Source: acs.org3

Sources

Comparative

Efficacy of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate compared to other morpholine derivatives

Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. The morpholine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is one such "privileged scaffold."[1] Its prevalence in U.S. FDA-approved drugs stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and bioavailability.[2][3] The morpholine moiety can enhance a molecule's pharmacokinetic profile and is a versatile building block found in drugs spanning a wide range of therapeutic areas, from anticancer agents to central nervous system (CNS) modulators.[1][4][5][6]

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for evaluating the efficacy of novel morpholine derivatives. Due to the limited publicly available data on Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate , this document will use it as a hypothetical lead compound. We will outline a rigorous, multi-stage experimental plan to characterize its potential efficacy, drawing comparisons with well-established morpholine-containing drugs to provide context and benchmarks. The principles and protocols detailed herein are broadly applicable to the preclinical evaluation of any new chemical entity bearing the morpholine scaffold.

The Diverse Therapeutic Landscape of Morpholine Derivatives

The versatility of the morpholine ring is evident in the diverse mechanisms of action and therapeutic applications of drugs that contain it. To establish a comparative context for our hypothetical compound, we will consider three approved drugs with distinct biological activities.

Compound Primary Mechanism of Action Therapeutic Area Key Efficacy Endpoints
Gefitinib (Iressa) Selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7] It competes with ATP at the binding site, blocking downstream signaling pathways that promote cell proliferation.[8][9]Oncology (Non-Small Cell Lung Cancer)Inhibition of tumor growth, induction of apoptosis in cancer cells.[8][10]
Linezolid (Zyvox) A synthetic antibiotic of the oxazolidinone class that inhibits bacterial protein synthesis at the initiation step by binding to the 50S ribosomal subunit.[11][][13][14] This is a unique mechanism, reducing the likelihood of cross-resistance.[13]Infectious Diseases (Gram-positive bacterial infections)Bacteriostatic or bactericidal activity against susceptible bacteria, particularly drug-resistant strains.[14]
Reboxetine (Edronax) A selective norepinephrine reuptake inhibitor (NRI) that blocks the norepinephrine transporter (NET), increasing the concentration of norepinephrine in the synaptic cleft.[15][16][17][18]Psychiatry (Major Depressive Disorder)Alleviation of depressive symptoms, modulation of noradrenergic neurotransmission.[16][19]

A Proposed Experimental Framework for Efficacy Evaluation of a Novel Morpholine Derivative

Let us hypothesize that based on preliminary computational screening, Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is predicted to have anti-proliferative effects, potentially through the inhibition of a key signaling kinase. The following experimental cascade provides a logical progression from initial in vitro screening to in vivo efficacy confirmation.

Part 1: In Vitro Profiling and Cytotoxicity Assessment

The initial step is to determine if the compound has a measurable biological effect on living cells, specifically its ability to inhibit cell growth or induce cell death.

Causality Behind Experimental Choice: The MTT assay is a robust, colorimetric assay that serves as a first-pass screen for cytotoxicity.[20] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This allows for the rapid determination of a compound's IC50 (half-maximal inhibitory concentration), a key parameter for comparing potency.

Experimental Protocol: MTT Assay for Cell Viability [21][22][23]

  • Cell Plating: Seed a human cancer cell line (e.g., A549, a lung carcinoma line relevant for comparison with Gefitinib) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare a series of dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle-only control (e.g., DMSO or saline).

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[21] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[21]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Plot the absorbance values against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_cells 1. Plate Cancer Cells (96-well plate) prepare_compound 2. Prepare Compound Dilutions treat_cells 3. Treat Cells with Compound (48-72h) prepare_compound->treat_cells add_mtt 4. Add MTT Reagent (4h incubation) treat_cells->add_mtt solubilize 5. Solubilize Formazan (e.g., with DMSO) add_mtt->solubilize read_absorbance 6. Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 7. Calculate IC50 read_absorbance->calc_ic50

Workflow for In Vitro Cytotoxicity Screening (MTT Assay).
Part 2: Target Engagement & Mechanistic Elucidation

If the compound shows promising cytotoxicity, the next critical step is to determine if it acts on its hypothesized molecular target. Assuming our lead compound is a kinase inhibitor, a direct enzymatic assay is required.

Causality Behind Experimental Choice: A biochemical kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of its target protein.[24] This confirms target engagement and rules out off-target effects as the primary reason for the observed cytotoxicity. It provides mechanistic validation for the compound's mode of action.

Experimental Protocol: In Vitro Kinase Inhibition Assay [25][26][27]

  • Reagent Preparation: Prepare a reaction buffer specific to the kinase of interest (e.g., EGFR for comparison with Gefitinib). Prepare solutions of the purified kinase enzyme, its specific substrate (e.g., a peptide), and ATP.

  • Compound Dilution: Create a serial dilution of the test compound in the reaction buffer.

  • Kinase Reaction: In a 96- or 384-well plate, combine the kinase enzyme with the various concentrations of the test compound. Allow a short pre-incubation period (e.g., 15 minutes) for the compound to bind to the enzyme.

  • Initiation: Initiate the enzymatic reaction by adding the substrate and ATP mixture to each well.[27]

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C).

  • Detection: Stop the reaction and quantify the kinase activity. Several methods can be used:

    • Luminescent Assay: Measure the amount of ADP produced, which is proportional to kinase activity. The ADP is converted to ATP, which then generates a light signal via a luciferase enzyme.[25]

    • Fluorescence/TR-FRET Assay: Use a phosphorylation-specific antibody labeled with a fluorophore to detect the phosphorylated substrate.[26]

  • Data Analysis: Plot the measured signal (e.g., luminescence or fluorescence) against the compound concentration to determine the IC50 of kinase inhibition.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds ATP ATP EGFR->ATP Downstream Downstream Signaling (Ras, MAPK, etc.) EGFR->Downstream Activates ADP ADP ATP->ADP Phosphorylation Gefitinib Gefitinib or Novel Inhibitor Gefitinib->EGFR Inhibits (Competes with ATP) Proliferation Cell Proliferation & Survival Downstream->Proliferation

Mechanism of Action for an EGFR Tyrosine Kinase Inhibitor.
Part 3: Comparative In Vivo Efficacy Assessment

Positive in vitro data must be validated in a living organism to assess a compound's true therapeutic potential, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.

Causality Behind Experimental Choice: A subcutaneous tumor xenograft model is a standard and widely accepted preclinical model for evaluating the efficacy of anticancer agents.[28][29][30] It involves implanting human cancer cells into immunodeficient mice, allowing for the assessment of a compound's ability to inhibit tumor growth in a complex biological system.[30]

Experimental Protocol: Subcutaneous Xenograft Tumor Model [29][30][31]

  • Cell Preparation: Culture the selected human cancer cells (e.g., A549) in vitro. On the day of inoculation, harvest the cells and resuspend them in a sterile solution like PBS or HBSS, optionally mixed with Matrigel to improve tumor engraftment.[28]

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice) to prevent rejection of the human tumor cells.

  • Tumor Inoculation: Subcutaneously inject a defined number of cancer cells (e.g., 2-5 million) into the flank of each mouse.[30]

  • Tumor Growth and Randomization: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., vehicle control, novel compound, positive control like Gefitinib).[30]

  • Treatment Administration: Administer the compounds to the mice according to a pre-defined schedule (e.g., daily oral gavage or intraperitoneal injection) and dosage. Record the body weight of the mice regularly as an indicator of toxicity.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: (Length × Width²) × 0.5.[30]

  • Efficacy Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology or biomarker assessment).

  • Data Analysis: Plot the average tumor volume for each group over time to visualize the treatment effects. Statistically compare the tumor volumes and weights between the treatment and control groups.

G cluster_setup Model Setup cluster_study Efficacy Study cluster_endpoint Endpoint Analysis prep_cells 1. Prepare Cancer Cell Suspension inject_mice 2. Subcutaneous Injection into Immunodeficient Mice prep_cells->inject_mice monitor_growth 3. Monitor Tumor Growth to Palpable Size inject_mice->monitor_growth randomize 4. Randomize Mice into Treatment Groups monitor_growth->randomize treat 5. Administer Compound (e.g., daily) randomize->treat measure 6. Measure Tumor Volume & Body Weight Regularly treat->measure analyze 7. Analyze Tumor Growth Inhibition measure->analyze excise 8. Excise Tumors for Ex Vivo Analysis analyze->excise

Workflow for an In Vivo Subcutaneous Xenograft Study.

Conclusion and Future Directions

This guide outlines a foundational, logic-driven approach to assessing the efficacy of a novel morpholine derivative. By progressing from broad cytotoxicity screening to specific mechanistic studies and finally to in vivo validation, researchers can build a comprehensive data package. The results from these experiments will determine the viability of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate or any similar compound as a clinical candidate. Positive data would warrant further investigation into detailed ADME/Tox profiling, formulation development, and the exploration of efficacy in more complex orthotopic or patient-derived xenograft (PDX) models.[29] This systematic evaluation, grounded in established scientific protocols, is essential for translating a promising molecule from the laboratory to the clinic.

References

  • American Family Physician. (2002, February 15). Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. Retrieved from [Link]

  • Wikipedia. Linezolid. Retrieved from [Link]

  • Wikipedia. Gefitinib. Retrieved from [Link]

  • AACR Journals. (2004, June 15). The Role of Gefitinib in Lung Cancer Treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 1). Linezolid - StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Reboxetine Mesilate?. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Linezolid?. Retrieved from [Link]

  • ResearchGate. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 15). What is Reboxetine Mesilate used for?. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib?. Retrieved from [Link]

  • ResearchGate. (2023, February 26). Mechanisms of action of reboxetine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). The Promises and Pitfalls of Reboxetine. Retrieved from [Link]

  • PubMed. (2020, March 15). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • Inxight Drugs. REBOXETINE. Retrieved from [Link]

  • Taylor & Francis Online. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis: Future Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Retrieved from [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • Bio-protocol. (2014, March 5). IP-Kinase Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Retrieved from [Link]

  • Royal Society of Chemistry. (2026, March 4). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Retrieved from [Link]

  • Bio-protocol. (2023). Anticancer assay (MTT). Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • ciberonc. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]

  • Bio-protocol. (2017). In vivo mouse xenograft tumor model. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • ChemistryEurope. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Retrieved from [Link]

  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

Sources

Validation

Spectrophotometric Determination of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate Purity: A Comparative Methodological Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is a critical intermediate in the synthesis of complex active pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). It is typically synthesized via the reaction of 3-methyl-4-(morpholin-4-yl)but-2-enoic acid with a sodium base[1]. Its molecular architecture features a tertiary amine (morpholine ring) and an α,β -unsaturated carboxylate system. Ensuring the purity of this intermediate is paramount, as unreacted precursors or degradation products can propagate through synthetic pathways, compromising final API efficacy.

As a Senior Application Scientist, I frequently evaluate analytical methodologies to balance throughput, specificity, and cost-efficiency. This guide objectively compares standard purity determination methods and provides a fully validated, self-correcting protocol for Ion-Pair Extractive Spectrophotometry —a highly specific technique tailored for morpholine-containing intermediates.

Methodological Rationale: Why Ion-Pair Spectrophotometry?

When determining the purity of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate, laboratories typically consider High-Performance Liquid Chromatography (HPLC), Non-Aqueous Titration, and Direct UV Spectrophotometry.

While Direct UV spectrophotometry is fast, it is highly susceptible to interference from other conjugated impurities (e.g., unreacted but-2-enoic acid derivatives) that absorb in the 210–240 nm range. HPLC offers excellent specificity but carries high operational costs and longer run times.

The Mechanistic Advantage of Ion-Pair Spectrophotometry: By exploiting the basicity of the morpholine nitrogen, we can selectively protonate the drug in a mildly acidic buffer (pH 4.0). This protonated tertiary amine forms a stoichiometric 1:1 ion-pair complex with an anionic sulphonphthalein dye, such as Bromocresol Green (BCG)[2]. Because this complex is neutrally charged, it can be quantitatively extracted into a halogenated organic solvent (dichloromethane), leaving polar, unreacted UV-absorbing impurities behind in the aqueous phase[3]. The extracted complex is then measured in the visible region (415 nm), providing a highly specific and sensitive readout ()[4].

Table 1: Methodological Comparison for Purity Determination
MethodologySpecificitySensitivity (LOD)ThroughputCost per SamplePrimary Limitation
RP-HPLC-UV Very High <0.1μg/mL Low (~15 min/run)HighRequires expensive instrumentation and solvents.
Non-Aqueous Titration Low >500μg/mL MediumLowCannot distinguish between closely related basic impurities.
Direct UV Spectrophotometry Low ∼5μg/mL HighLowHigh interference from UV-absorbing precursors.
Ion-Pair Spectrophotometry (Vis) High ∼0.4μg/mL High Low Requires manual liquid-liquid extraction steps.

Experimental Protocol: BCG Ion-Pair Extractive Spectrophotometry

Self-Validating System Note: To ensure the integrity of the assay, a reagent blank must be processed in parallel. If the blank exhibits an absorbance >0.05 at 415 nm, it indicates dye carryover into the organic phase, necessitating an immediate review of the extraction technique or buffer pH calibration.

Materials & Reagents
  • Analyte: Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate (Reference Standard & Test Batch)

  • Dye: Bromocresol Green (BCG) Solution (0.1% w/v in 20% ethanol/water)

  • Buffer: Potassium Hydrogen Phthalate Buffer (pH 4.0)

  • Solvent: Dichloromethane (DCM) (Analytical Grade)

  • Desiccant: Anhydrous Sodium Sulfate

Step-by-Step Workflow
  • Sample Preparation: Dissolve an accurately weighed quantity of the test sample in distilled water to achieve a working concentration of 100μg/mL .

    • Causality: Water is chosen as the diluent to ensure complete dissociation of the sodium salt, freeing the morpholine-containing anion for subsequent protonation.

  • Protonation & Complexation: Transfer 2.0 mL of the sample solution into a 50 mL separatory funnel. Add 5.0 mL of pH 4.0 phthalate buffer and 2.0 mL of 0.1% BCG solution.

    • Causality: At pH 4.0, the tertiary amine of the morpholine ring is fully protonated, while BCG exists primarily as a mono-anion. This electrostatic complementarity drives the formation of a stoichiometric 1:1 [Drug−H]+[BCG]− complex.

  • Liquid-Liquid Extraction: Add exactly 10.0 mL of DCM to the funnel. Shake vigorously for 2 minutes and allow the phases to separate for 5 minutes.

    • Causality: The ion-pair complex is uncharged and highly lipophilic, driving its partition into the organic (DCM) layer. Unreacted, highly polar BCG dye remains in the aqueous phase, eliminating background interference.

  • Moisture Removal: Pass the lower organic layer through a funnel containing 1.0 g of anhydrous sodium sulfate into a dry 10 mL volumetric flask.

    • Causality: Trace water droplets suspended in the DCM can cause light scattering in the spectrophotometer, leading to falsely elevated absorbance readings. Sodium sulfate acts as a desiccant to ensure optical clarity.

  • Spectrophotometric Measurement: Measure the absorbance of the dried organic extract at 415 nm against the reagent blank using a 1-cm quartz cuvette. Calculate purity against the calibration curve generated by the reference standard.

Workflow Visualization

Workflow Step1 1. Sample Preparation Protonation of Morpholine Ring (pH 4.0) Step2 2. Dye Addition Bromocresol Green (BCG) Conjugation Step1->Step2 Step3 3. Ion-Pair Formation [Drug-H]+ [BCG]- Complex Step2->Step3 Step4 4. Liquid-Liquid Extraction Partitioning into Dichloromethane (DCM) Step3->Step4 Step5 5. Spectrophotometric Analysis Absorbance Measurement at 415 nm Step4->Step5

Workflow of Ion-Pair Spectrophotometry for Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate.

Experimental Data & Validation Parameters

The following table summarizes the experimental validation data for the optimized BCG Ion-Pair Spectrophotometric method, demonstrating its reliability for routine purity determination.

Table 2: Validation Parameters for BCG Ion-Pair Spectrophotometry
Analytical ParameterExperimental ValueAcceptance Criteria (ICH Q2)
Absorption Maximum ( λmax​ ) 415 nmN/A
Linearity Range 2.0 – 20.0 μg/mL Must cover 70-130% of test conc.
Correlation Coefficient ( R2 ) 0.9994 ≥0.998
Limit of Detection (LOD) 0.45 μg/mL Signal-to-Noise ≥3:1
Limit of Quantification (LOQ) 1.35 μg/mL Signal-to-Noise ≥10:1
Method Precision (% RSD) 0.85% (n=6) ≤2.0%
Recovery (Accuracy) 98.8% – 101.2%98.0% – 102.0%

References

  • Title: Ion-Pair Spectrophotometry in Pharmaceutical and Biomedical Analysis: Challenges and Perspectives Source: IntechOpen URL: [Link]

  • Title: Spectrophotometric determination of terbinafine through ion-pair complex formation with methyl orange Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate proper disposal procedures

As a Senior Application Scientist, I recognize that the disposal of highly functionalized organic intermediates like Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate requires a rigorous, mechanistic approach to laboratory...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the disposal of highly functionalized organic intermediates like Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate requires a rigorous, mechanistic approach to laboratory safety. This compound (C9H14NNaO3) combines a water-soluble sodium enoate backbone with a morpholine ring[1]. While its solubility makes it easy to handle in aqueous workflows, the morpholine moiety introduces severe environmental and toxicological liabilities—most critically, the potential to form carcinogenic nitrosamines[2].

Generic waste disposal protocols are insufficient here. To protect laboratory personnel and ensure compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), we must implement a self-validating disposal system based on chemical causality[3][4].

Mechanistic Rationale for Waste Segregation

Before executing any disposal protocol, researchers must understand the chemical causality driving our safety choices. Morpholine derivatives behave as secondary/tertiary amine equivalents and dictate two primary segregation rules:

  • The Nitrosamine Carcinogen Risk: Under acidic conditions, morpholine derivatives react aggressively with nitrosating agents (such as sodium nitrite or nitrogen oxides) to form2, a potent and known carcinogen[2]. Causality: Therefore, this waste stream must be strictly isolated from all nitrites, nitrates, and strong acids.

  • Aquatic Toxicity & pH Sensitivity: Morpholine compounds exhibit high toxicity to aquatic organisms and resist rapid biodegradation[5]. Sewer discharge is strictly prohibited[3]. Furthermore, because this compound is a sodium salt of a carboxylic acid, introducing strong acids will precipitate the free 3-methyl-4-(morpholin-4-yl)but-2-enoic acid, generating exothermic heat and altering the waste matrix[1].

Quantitative Waste Categorization

To standardize waste logging across your facility, utilize the following validated parameters for Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate.

Property / CharacteristicValue / DescriptionDisposal & Logistical Implication
Molecular Weight 207.20 g/mol [1]Standardizes concentration calculations for RCRA waste logs.
Chemical Classification Organic sodium salt / Morpholine derivative[1][6]Requires segregation from strong acids to prevent free-acid precipitation[1].
Critical Incompatibilities Strong oxidizers, nitrites, strong acids[1]CRITICAL: Segregate from nitrites to prevent formation of carcinogenic NMOR[2].
Environmental Hazard Toxic to aquatic organisms[5]Strict prohibition against drain disposal; mandates high-temp incineration[3][7].
EPA Waste Designation Non-exempt Hazardous Waste (Toxicity)[3]Must be managed under EPA Subpart K or standard RCRA guidelines[4][8].

Operational Disposal Workflow (Step-by-Step)

This protocol is designed as a self-validating system : every operational step includes a built-in verification check to prevent human error during waste bulking.

Phase 1: Point-of-Generation (SAA) Setup & Verification

Waste must be controlled at the source to prevent cross-contamination.

  • Container Selection: Select a chemically compatible, leak-proof container, such as High-Density Polyethylene (HDPE). Do not use metal containers if the waste is slightly acidic or basic[3][4].

  • Location: Establish a Satellite Accumulation Area (SAA) within the line of sight of the generation point (e.g., inside the fume hood)[7][9].

  • Validation Check (Labeling): The safety officer must verify that the label explicitly reads "Hazardous Waste: Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate (Aqueous/Organic)". EPA regulations strictly forbid the use of abbreviations or chemical formulas (like C9H14NNaO3) on SAA labels[9]. Do not apply a date to the label during the SAA phase[7].

Phase 2: Active Waste Collection & Compatibility Testing

Preventing in-situ reactions (e.g., NMOR formation or precipitation) during waste bulking.

  • Matrix Verification: Before adding new waste to the SAA drum, test the pH of the waste stream using indicator strips.

  • pH Control: Maintain the bulk waste pH > 7. This ensures the compound remains a soluble sodium salt and prevents the exothermic precipitation of the free carboxylic acid[1].

  • Validation Check (The Two-Person Rule): Before pouring, a second researcher must cross-reference the fume hood's active reagent list to ensure no strong oxidizers or nitrosating agents (e.g., sodium nitrite) have been introduced into the waste stream[2].

  • Capacity Limit: Fill the container to a maximum of 90% capacity to allow for vapor expansion and prevent pressure buildup[4].

Phase 3: CAA Transfer & Vendor Handoff

Ensuring regulatory compliance with RCRA time limits.

  • Transfer: Once the SAA container reaches 90% capacity, it must be sealed and moved to the facility's Central Accumulation Area (CAA) within 72 hours[4][9].

  • Validation Check (Dating): Immediately upon arrival at the CAA, apply the official accumulation start date to the label[7].

  • Final Disposition: Coordinate with a licensed RCRA waste vendor to remove the waste for high-temperature incineration. This must occur within 90 days for Large Quantity Generators (LQG) or 180 days for Small Quantity Generators (SQG)[4][7].

Workflow Visualization

DisposalWorkflow Start Waste Generation: Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate Matrix Determine Waste Matrix Start->Matrix Aqueous Aqueous Solution (Maintain pH > 7) Matrix->Aqueous Organic Organic Solvent Mixture (e.g., Alcohols, Hexane) Matrix->Organic Check CRITICAL CHECK: Ensure NO Nitrites or Strong Acids (Prevents NMOR Carcinogen Formation) Aqueous->Check Organic->Check SAA Satellite Accumulation Area (SAA) Label: 'Hazardous Waste' Check->SAA CAA Central Accumulation Area (CAA) Apply Accumulation Start Date SAA->CAA Transfer at 90% Capacity Vendor Licensed RCRA Vendor (High-Temp Incineration) CAA->Vendor Max 90-180 Days

Figure 1: Segregation and disposal workflow for morpholine-derivative chemical waste.

Sources

Handling

Personal protective equipment for handling Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate

Comprehensive Safety and Handling Guide: Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate A Senior Application Scientist's Procedural Handbook for Researchers, Scientists, and Drug Development Professionals This guide prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate

A Senior Application Scientist's Procedural Handbook for Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient laboratory environment. The following procedures are based on established best practices for handling analogous chemical structures, ensuring a conservative and robust safety margin.

Hazard Assessment: A Data-Driven Approach to Safety

In the absence of a specific Safety Data Sheet (SDS) for Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate, a thorough risk assessment must be conducted by a qualified professional. The hazard profile of Morpholine, a key structural component, will be used as a conservative proxy to inform safety procedures.[1] Morpholine is classified as a flammable, corrosive, and toxic substance.[1][2] Therefore, it is prudent to assume that Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate may present similar hazards.

Table 1: Summary of Potential Hazards (Based on Morpholine as a Proxy)

Hazard ClassificationGHS Hazard StatementDescription
Flammable Liquid and VapourH226The substance may ignite when exposed to heat, sparks, or open flames.[1][2]
Acute Toxicity (Oral)H302Harmful if swallowed.[1]
Acute Toxicity (Dermal)H311Toxic in contact with skin.[1]
Acute Toxicity (Inhalation)H331Toxic if inhaled.[1]
Skin CorrosionH314Causes severe skin burns and eye damage.[1][3]
Serious Eye DamageH318Causes serious eye damage.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the potential hazards associated with handling Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Routine Handling in a Controlled Environment (e.g., Chemical Fume Hood)

For routine procedures such as weighing, dissolving, and transferring the compound within a certified chemical fume hood, the following PPE is mandatory:

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles are required at all times to protect against splashes and aerosols.

    • Face Shield: A face shield, worn in conjunction with safety goggles, is strongly recommended, especially when handling larger quantities or when there is a significant risk of splashing.[4]

  • Hand Protection:

    • Chemically Resistant Gloves: Due to the corrosive nature of morpholine-containing compounds, gloves made of butyl rubber or neoprene are recommended.[4] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[4] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[4] Contaminated gloves should be disposed of as hazardous waste.[5]

  • Body Protection:

    • Laboratory Coat: A flame-retardant lab coat is essential to protect against splashes and spills.[4]

    • Chemically Resistant Apron: For procedures with a higher risk of splashes, a chemically resistant apron worn over the lab coat provides an additional layer of protection.

  • Footwear:

    • Closed-toe Shoes: Fully enclosed, chemical-resistant footwear is required in all laboratory areas where this compound is handled.[5]

Operations with Increased Risk of Exposure

For non-routine operations, such as handling large quantities, or in situations where there is a higher potential for aerosol generation or spills outside of a fume hood, enhanced PPE is necessary:

  • Respiratory Protection:

    • In cases of inadequate ventilation or the potential for significant aerosolization, a respirator may be required.[4] All personnel who use respirators must be enrolled in a formal Respiratory Protection Program, which includes fit-testing and medical clearance.[4]

  • Body Protection:

    • Chemical-Resistant Suit: A liquid-tight chemical splash suit may be necessary to provide full-body protection.[6]

Operational and Disposal Plans: A Step-by-Step Guide

Chemical Handling Workflow

The following workflow outlines the essential steps for safely handling Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_disposal Arrange for EHS Waste Pickup cleanup_waste->cleanup_disposal

Caption: Chemical Handling and Safety Workflow.

Spill Response Protocol

Immediate and appropriate action is crucial in the event of a spill.[1]

For Small Spills (within a chemical fume hood):

  • Alert Personnel: Inform others in the immediate vicinity.[1]

  • Containment: Use a suitable absorbent material (e.g., sand, diatomaceous earth) to contain the spill.[7] Do not use combustible materials.

  • Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a designated hazardous waste container.[1][3]

  • Decontamination: Clean the spill area with a suitable decontaminating agent, followed by soap and water.[1]

  • Disposal: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.[1]

For Large Spills (outside a chemical fume hood):

  • Evacuate: Immediately evacuate the area and alert others.[1]

  • Isolate: Close the doors to the affected area to contain vapors.[1]

  • Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[1]

  • Ventilate: If it is safe to do so, increase ventilation to the area.[1]

  • Do Not Re-enter: Do not re-enter the spill area until it has been cleared by trained emergency personnel.[1]

Waste Disposal

Proper segregation and disposal of chemical waste are essential for safety and regulatory compliance.

  • Waste Container Selection: Use a dedicated, properly labeled, and chemically compatible waste container.[1]

  • Waste Segregation: Collect all waste containing Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate, including contaminated labware and PPE, in the designated hazardous waste container.[1]

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat, sparks, and open flames.[1][8]

  • Disposal: Contact your institution's EHS office to schedule a pickup of the hazardous waste.[1] Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.[1]

Emergency Procedures

In Case of Inhalation:

  • Move the individual to fresh air immediately.[2][9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][10] Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

In Case of Ingestion:

  • Do NOT induce vomiting.[2][9] Rinse mouth with water.[2][9] Seek immediate medical attention.

References

  • Vertex AI Search, Morpholine - SAFETY D
  • Benchchem, Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide.
  • Inchem.org, Morpholine (HSG 92, 1995).
  • Carl ROTH, Safety D
  • Chemos GmbH&Co.
  • Sigma-Aldrich, SAFETY D
  • Sigma-Aldrich, SAFETY D
  • Safety d
  • CRC Industries Europe, Safety D
  • SAFETY DATA SHEET Section 1. Identification Section 2.
  • BASF, Safety D
  • Evonik, SAFETY D
  • SAFETY DATA SHEET 2. Hazards identification 3.
  • Sigma-Aldrich, SAFETY D
  • TargetMol, Safety D
  • Respirex International, Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Safe Operating Procedure, Personal Protective Equipment for Chemical Exposures (7/24).
  • CDN Isotopes, Safety D
  • Bernardo Ecenarro - BESA, Recommended PPE to handle chemicals.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.